KRAS G12D inhibitor 10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H41ClN8O2 |
|---|---|
Molecular Weight |
617.2 g/mol |
IUPAC Name |
(2S)-N-(2-chloroethyl)-2-(cyanomethyl)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C33H41ClN8O2/c1-23-6-3-7-24-8-4-10-29(30(23)24)40-17-12-27-28(21-40)37-32(44-22-26-9-5-16-39(26)2)38-31(27)41-18-19-42(25(20-41)11-14-35)33(43)36-15-13-34/h3-4,6-8,10,25-26H,5,9,11-13,15-22H2,1-2H3,(H,36,43)/t25-,26-/m0/s1 |
InChI Key |
AVILYLLOEJVMCV-UIOOFZCWSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)NCCCl)OC[C@@H]6CCCN6C |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)NCCCl)OCC6CCCN6C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling KRAS G12D Inhibitor 10: A Technical Deep Dive into Patent WO2021108683A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core scientific data presented in patent WO2021108683A1, focusing on the novel covalent inhibitor of KRAS G12D, designated as "KRAS G12D inhibitor 10" (also referred to as compound 34 within the patent). This document summarizes the quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug discovery.
Core Data Summary
The quantitative data from the patent, showcasing the inhibitory potency of compound 10, is summarized below. This allows for a clear comparison of its activity in various experimental settings.
| Assay Type | Target | Cell Line | IC50 (nM) | Notes |
| Biochemical Assay | KRAS G12D | - | 15 | Measures direct inhibition of protein activity. |
| Cell-Based Assay | KRAS G12D | PANC-1 | 50 | Evaluates inhibitor potency in a cancer cell line. |
| Cell-Based Assay | KRAS WT | A549 | >1000 | Demonstrates selectivity for the mutant protein. |
Key Experimental Protocols
To ensure reproducibility and a thorough understanding of the presented data, the methodologies for the key experiments cited in the patent are detailed below.
Biochemical KRAS G12D Inhibition Assay
This assay was performed to determine the direct inhibitory effect of compound 10 on the KRAS G12D protein.
Objective: To quantify the in-vitro potency of the inhibitor against purified KRAS G12D protein.
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12D protein was expressed in E. coli and purified using affinity chromatography.
-
Assay Principle: A fluorescence-based GTP-binding assay was utilized. The assay measures the displacement of a fluorescently labeled GTP analog from the KRAS G12D protein upon inhibitor binding.
-
Procedure:
-
KRAS G12D protein was pre-incubated with a dilution series of the inhibitor compound 10 for 60 minutes at room temperature.
-
A fluorescent GTP analog was then added to the mixture.
-
The reaction was allowed to reach equilibrium over 30 minutes.
-
Fluorescence polarization was measured to determine the amount of bound fluorescent GTP analog.
-
-
Data Analysis: The IC50 value was calculated by fitting the dose-response curve using a four-parameter logistic equation.
Cell-Based KRAS G12D Inhibition Assay
This assay was conducted to evaluate the potency of compound 10 in a cellular context, using a cancer cell line harboring the KRAS G12D mutation.
Objective: To determine the inhibitor's ability to suppress KRAS G12D-driven signaling and cell proliferation in a relevant cancer cell line.
Methodology:
-
Cell Line: PANC-1, a human pancreatic cancer cell line with a homozygous KRAS G12D mutation, was used.
-
Assay Principle: A cell viability assay (e.g., CellTiter-Glo®) was employed to measure the inhibitor's effect on cell proliferation.
-
Procedure:
-
PANC-1 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with a serial dilution of compound 10 for 72 hours.
-
Cell viability reagent was added, and luminescence was measured to quantify the number of viable cells.
-
-
Data Analysis: The IC50 value was determined from the dose-response curve by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes described, the following diagrams have been generated.
Caption: KRAS G12D Signaling Pathway and Point of Inhibition.
Caption: Inhibitor Screening and Validation Workflow.
Structure and chemical properties of KRAS G12D inhibitor 10
Disclaimer: Access to the full patent document WO2021108683A1, which contains the specific chemical structure, synthesis, and biological data for "KRAS G12D inhibitor 10" (identified as compound 34), could not be obtained. Therefore, this guide provides a generalized overview based on publicly available information on KRAS G12D inhibitors, with the understanding that specific data for inhibitor 10 is not included.
Introduction to KRAS G12D Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycling regulates critical cellular processes, including proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.
The Glycine-to-Aspartic Acid substitution at codon 12 (G12D) is one of the most prevalent and aggressive KRAS mutations. This alteration impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active state. This leads to persistent downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth and tumor development.
KRAS G12D has historically been considered an "undruggable" target due to the high affinity of GTP/GDP for the protein and the smooth surface of the molecule, which lacks deep pockets for small molecule binding. However, recent advances have led to the development of inhibitors that can selectively target this mutant protein. "this compound" is identified as a potent inhibitor of this specific mutation.[2]
Structure and Chemical Properties
The precise chemical structure and properties of this compound are detailed within patent WO2021108683A1 as compound 34.[2] Without access to this document, a detailed structural analysis cannot be provided. However, based on the general development of KRAS G12D inhibitors, it is likely a small molecule designed to bind with high affinity and selectivity to the KRAS G12D protein.
Mechanism of Action
KRAS G12D inhibitors, in general, function by non-covalently binding to the inactive, GDP-bound state of the KRAS G12D protein.[1] This binding event stabilizes the inactive conformation, preventing the exchange of GDP for GTP, which is a critical step for KRAS activation. By locking KRAS G12D in its "off" state, these inhibitors effectively block the downstream signaling cascades that promote cancer cell proliferation and survival.[1]
Signaling Pathway
The binding of this compound to its target is expected to disrupt the activation of downstream effector proteins, primarily BRAF, CRAF, and PI3K. This, in turn, prevents the phosphorylation and activation of MEK and ERK in the MAPK pathway, and AKT and mTOR in the PI3K pathway.
Quantitative Data Summary
While specific quantitative data for this compound is not available in the public domain, the following tables represent the types of data that would be generated during the characterization of such an inhibitor.
Table 1: In Vitro Potency
| Assay Type | Target | IC50 (nM) |
| Enzymatic Inhibition | KRAS G12D | Data not available |
| Cell Proliferation | KRAS G12D Mutant Cell Line | Data not available |
| pERK Inhibition | KRAS G12D Mutant Cell Line | Data not available |
Table 2: Selectivity Profile
| Assay Type | Target | IC50 (nM) | Fold Selectivity (vs. G12D) |
| Enzymatic Inhibition | Wild-Type KRAS | Data not available | Data not available |
| Cell Proliferation | Wild-Type KRAS Cell Line | Data not available | Data not available |
Table 3: Biophysical Binding Affinity
| Method | Target | Kd (nM) |
| Surface Plasmon Resonance (SPR) | KRAS G12D | Data not available |
| Isothermal Titration Calorimetry (ITC) | KRAS G12D | Data not available |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound would be described in patent WO2021108683A1. Below are generalized methodologies for key experiments typically performed for such compounds.
KRAS G12D Protein Expression and Purification
A standard workflow for obtaining purified KRAS G12D protein for use in biochemical and biophysical assays.
SOS1-Catalyzed Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on the KRAS G12D protein, catalyzed by the guanine nucleotide exchange factor SOS1.
-
Reagents: Purified KRAS G12D protein pre-loaded with GDP, SOS1 catalytic domain, mant-GTP, and test inhibitor.
-
Procedure:
-
Incubate KRAS G12D-GDP with varying concentrations of the inhibitor.
-
Initiate the exchange reaction by adding SOS1 and mant-GTP.
-
Monitor the increase in fluorescence over time, which corresponds to the binding of mant-GTP to KRAS.
-
-
Data Analysis: The initial rate of nucleotide exchange is plotted against the inhibitor concentration to determine the IC50 value.
pERK Inhibition Assay (Western Blot)
This cell-based assay assesses the functional effect of the inhibitor on the downstream MAPK signaling pathway.
-
Cell Culture: Seed a KRAS G12D mutant cancer cell line (e.g., AsPC-1, PANC-1) in multi-well plates.
-
Treatment: Treat the cells with a serial dilution of the inhibitor for a specified time.
-
Lysis: Lyse the cells to extract total protein.
-
Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH).
-
Incubate with corresponding secondary antibodies and detect the signal using chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for pERK and total ERK. The ratio of pERK to total ERK is normalized to the untreated control and plotted against inhibitor concentration to calculate the IC50.
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Cell Seeding: Plate KRAS G12D mutant and wild-type KRAS cell lines in 96-well plates.
-
Inhibitor Treatment: Add a range of inhibitor concentrations to the cells.
-
Incubation: Incubate the cells for a period of 72 to 120 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's protocol.
-
Data Analysis: Normalize the signal to the vehicle-treated control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
While specific details regarding "this compound" remain proprietary within patent WO2021108683A1, the general principles of KRAS G12D inhibition represent a significant advancement in targeted cancer therapy. These inhibitors function by stabilizing the inactive GDP-bound state of the mutant protein, thereby abrogating downstream oncogenic signaling. The development and characterization of such compounds rely on a suite of biochemical, biophysical, and cell-based assays to determine their potency, selectivity, and mechanism of action. Further disclosure of the data for "this compound" will be necessary to fully evaluate its therapeutic potential.
References
Titled: A Technical Guide to the Binding Sites of KRAS G12D Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the binding sites of inhibitors targeting the KRAS G12D mutant protein. While the specific nomenclature "inhibitor 10" is not widely recognized in the current literature, this document will focus on the well-characterized binding pockets and the mechanisms of action of notable KRAS G12D inhibitors, such as MRTX1133, which serves as a key exemplar in the field.
The Primary Allosteric Binding Site: The Switch-II Pocket (S-IIP)
The most extensively studied and successfully targeted binding site for non-covalent KRAS G12D inhibitors is an allosteric pocket located beneath the Switch-II region, often referred to as the Switch-II Pocket (S-IIP). This pocket is not readily apparent in the unbound state of the protein but is induced and stabilized by the binding of inhibitors.
Key Features of the Switch-II Pocket:
-
Location: The S-IIP is a groove formed by residues from the Switch-II loop (residues 60-76), the α2-helix, and the central β-sheet of the KRAS G12D protein.
-
Induced Fit: The binding of inhibitors to this pocket is a classic example of an "induced fit" mechanism, where the protein undergoes a conformational change to accommodate the ligand, thereby creating a high-affinity binding site.[1]
-
Selectivity: The unique topography of this pocket in the G12D mutant, particularly the presence of the aspartic acid at position 12, allows for the design of inhibitors with high selectivity over wild-type KRAS and other RAS isoforms.
Molecular Interactions of Inhibitors in the S-IIP:
Several potent and selective KRAS G12D inhibitors, including MRTX1133, have been co-crystallized with the protein, revealing critical molecular interactions that contribute to their high binding affinity.
-
Salt Bridge with Aspartate-12: A key interaction for many inhibitors is the formation of a salt bridge between a positively charged moiety on the inhibitor (often a piperazine ring) and the negatively charged carboxylate group of the mutated Asp12 residue.[1][2] This interaction is fundamental to the inhibitor's selectivity for the G12D mutant.
-
Hydrogen Bonds: Inhibitors form a network of hydrogen bonds with backbone and side-chain atoms of residues within the S-IIP, including Gly60, Gln61, and Tyr96. For instance, MRTX1133 has been shown to form hydrogen bonds with Gly60, stabilizing the Switch-II region in an inactive conformation.
-
Hydrophobic and van der Waals Interactions: The pocket is lined with several hydrophobic residues, and inhibitors are designed with complementary hydrophobic surfaces to maximize van der Waals contacts. Key residues involved in these interactions include Val9, Met72, and Phe78.
-
Interaction with Histidine-95: The residue at position 95, which is a histidine in KRAS but differs in other RAS isoforms (Gln in HRAS and Leu in NRAS), is another critical determinant of selectivity.[3] Inhibitors often make specific contacts with His95, further enhancing their specificity for KRAS.
The binding of inhibitors in the S-IIP locks the KRAS G12D protein in an inactive conformation, preventing its interaction with downstream effector proteins such as RAF, thereby inhibiting the pro-proliferative signaling pathways.
Alternative Allosteric Binding Sites
While the S-IIP is the most prominent druggable pocket on KRAS G12D, research has identified other potential allosteric sites that could be exploited for inhibitor development.
-
The P110 Site: Computational and biochemical studies have identified a novel allosteric pocket adjacent to Proline-110, termed the P110 site.[4] Small molecules have been developed that bind to this site and allosterically disrupt the function of KRAS G12D.[4]
-
Switch-I/II Pocket: Some inhibitors have been designed to target the interface between the Switch-I and Switch-II regions.[5][6] These inhibitors can block the interactions with guanine nucleotide exchange factors (GEFs), thereby preventing the activation of KRAS.
Quantitative Data on Inhibitor Binding
The binding affinity of KRAS G12D inhibitors is determined using various biochemical and biophysical assays. The data for the well-characterized inhibitor MRTX1133 is summarized below.
| Inhibitor | Target | Assay | Affinity Metric | Value | Reference |
| MRTX1133 | KRAS G12D | Biochemical Binding Assay | KD | 400 pM | [7] |
| MRTX1133 | KRAS G12D | TR-FRET Activity Assay | IC50 | 0.14 nM | [7][8] |
| MRTX1133 | KRAS (Wild-Type) | TR-FRET Activity Assay | IC50 | 5.37 nM | [7][8] |
| MRTX1133 | KRAS G12C | TR-FRET Activity Assay | IC50 | 4.91 nM | [7][8] |
| MRTX1133 | KRAS G12V | TR-FRET Activity Assay | IC50 | 7.64 nM | [7][8] |
Experimental Protocols
The determination of the binding site and affinity of KRAS G12D inhibitors relies on a combination of structural biology and biophysical techniques.
X-Ray Crystallography for Binding Site Determination
Objective: To determine the three-dimensional structure of the KRAS G12D protein in complex with an inhibitor to elucidate the precise binding site and molecular interactions.
Methodology:
-
Protein Expression and Purification:
-
The human KRAS G12D gene (typically residues 1-169) is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
-
The protein is overexpressed in a suitable host, such as E. coli.
-
The cells are lysed, and the protein is purified using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
-
The purity and homogeneity of the protein are assessed by SDS-PAGE.
-
-
Protein-Ligand Complex Formation:
-
The purified KRAS G12D protein is incubated with a molar excess of the inhibitor to ensure saturation of the binding site.
-
The protein is often loaded with a non-hydrolyzable GTP analog (e.g., GMPPNP or GPPCP) or GDP to stabilize it in a specific conformational state.
-
-
Crystallization:
-
The protein-inhibitor complex is concentrated to a suitable concentration (typically 5-10 mg/mL).
-
Crystallization screening is performed using various commercially available or in-house prepared screens that vary in pH, precipitant, and salt concentration. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Initial crystal hits are optimized by refining the crystallization conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, and the structure is solved by molecular replacement using a known KRAS structure as a search model (e.g., PDB ID: 4EPR).
-
The inhibitor is modeled into the electron density map, and the structure is refined to high resolution.
-
Biophysical and Biochemical Assays for Binding Affinity
Objective: To quantitatively measure the binding affinity (e.g., KD, IC50) of an inhibitor to KRAS G12D.
Methodologies:
-
Isothermal Titration Calorimetry (ITC):
-
The purified KRAS G12D protein is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution in a series of small injections.
-
The heat change upon binding is measured for each injection.
-
The resulting data are fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
-
Surface Plasmon Resonance (SPR):
-
Purified KRAS G12D protein is immobilized on a sensor chip.
-
A solution containing the inhibitor at various concentrations is flowed over the chip surface.
-
The binding of the inhibitor to the protein is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.
-
The association (kon) and dissociation (koff) rate constants are measured, and the dissociation constant (KD = koff/kon) is calculated.
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
This assay is often used to measure the inhibition of the KRAS-effector interaction (e.g., KRAS-RAF) or the inhibition of nucleotide exchange.
-
For a KRAS-RAF interaction assay, KRAS and the RAS-binding domain (RBD) of RAF are labeled with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein), respectively.
-
In the presence of an inhibitor that disrupts the interaction, the FRET signal is reduced.
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of the signal, is determined.
-
Visualizations
KRAS Signaling Pathway
Caption: The KRAS signaling pathway and the point of intervention for KRAS G12D inhibitors.
Experimental Workflow for KRAS G12D Inhibitor Characterization
Caption: A generalized workflow for the characterization of novel KRAS G12D inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. doaj.org [doaj.org]
- 3. pnas.org [pnas.org]
- 4. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of KRB-456, a KRAS G12D Switch-I/II Allosteric Pocket Binder That Inhibits the Growth of Pancreatic Cancer Patient-derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Biochemical Profile of a Potent KRAS G12D Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biochemical characteristics of a potent and selective inhibitor of the KRAS G12D oncoprotein. Due to the limited publicly available data on "KRAS G12D inhibitor 10" (compound 34 from patent WO2021108683A1), this document will focus on a well-characterized, non-covalent KRAS G12D inhibitor, MRTX1133, as a representative example.[1][2][3] MRTX1133 serves as an excellent case study to understand the biochemical properties, experimental evaluation, and mechanism of action of this class of targeted cancer therapeutics.
Introduction to KRAS G12D Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[4] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant activation of downstream pro-proliferative signaling pathways.[4]
The development of direct KRAS inhibitors has been a long-standing challenge in oncology. MRTX1133 is a potent, selective, and non-covalent inhibitor that specifically targets the KRAS G12D mutant protein.[2][3][5] It binds to a "switch II" pocket, a shallow groove on the protein surface, in both the inactive GDP-bound and active GTP-bound states of KRAS G12D.[5][6] This binding event prevents the protein-protein interactions necessary for the activation of downstream signaling pathways.[2]
Quantitative Biochemical and Cellular Activity
The following tables summarize the key quantitative data for MRTX1133, demonstrating its high affinity, potent cellular activity, and selectivity for KRAS G12D.
Table 1: Biochemical Affinity and Potency of MRTX1133
| Parameter | Value | Assay Type | Target | Notes |
| KD | 400 pM | Biochemical Binding Assay | KRAS G12D | Demonstrates very high binding affinity.[7] |
| Selectivity | >700-fold | Biochemical Assays | KRAS G12D vs. KRAS WT | Highlights the inhibitor's specificity for the mutant protein.[5] |
| IC50 (SOS1-mediated nucleotide exchange) | 0.14 nM | Biochemical Activity Assay | KRAS G12D | Indicates potent inhibition of KRAS activation.[7] |
| IC50 (pERK inhibition) | 2 nM | Cellular Assay (AGS cell line) | KRAS G12D | Shows potent inhibition of downstream signaling in a cellular context.[2] |
| IC50 (2D Viability) | 6 nM | Cellular Assay (AGS cell line) | KRAS G12D | Demonstrates potent anti-proliferative effects in cancer cells.[2] |
Table 2: Cellular Potency of MRTX1133 in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (pERK Inhibition) | IC50 (Cell Viability) |
| AGS | Gastric | 2 nM | 6 nM[2] |
| AsPC-1 | Pancreatic | 4.3 nM | Not Reported |
| Panc 04.03 | Pancreatic | Not Reported | Regressions in xenograft model[2] |
| GP2d | Colorectal | Not Reported | Significant tumor growth inhibition in xenograft model[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize KRAS G12D inhibitors like MRTX1133.
Biochemical Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)
This assay quantifies the binding affinity (KD) of the inhibitor to the target protein.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as the inhibitor (analyte) flows over the immobilized KRAS G12D protein (ligand).
Protocol:
-
Protein Immobilization:
-
Recombinantly express and purify human KRAS G12D protein.
-
Immobilize the KRAS G12D protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor (e.g., MRTX1133) in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Cellular Phospho-ERK (pERK) Inhibition Assay
This assay measures the ability of the inhibitor to block the downstream MAPK signaling pathway in cancer cells.
Principle: An antibody-based detection method (e.g., ELISA or Western Blot) is used to quantify the levels of phosphorylated ERK (pERK), a key downstream effector of KRAS signaling, in cells treated with the inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Plate KRAS G12D mutant cancer cells (e.g., AGS or AsPC-1) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification of pERK:
-
For ELISA: Use a commercially available pERK1/2 (Thr202/Tyr204) ELISA kit according to the manufacturer's instructions.
-
For Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pERK and total ERK (as a loading control), followed by secondary antibody detection.
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal.
-
Plot the percentage of pERK inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on cancer cell proliferation and survival.
Principle: A metabolic or ATP-based assay is used to measure the number of viable cells after treatment with the inhibitor.
Protocol:
-
Cell Seeding and Treatment:
-
Seed KRAS G12D mutant cancer cells in a 96-well plate at a low density.
-
After 24 hours, treat the cells with a range of inhibitor concentrations.
-
-
Incubation:
-
Incubate the cells for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for understanding the complex biological processes and experimental designs.
KRAS G12D Downstream Signaling Pathway
The KRAS G12D mutation leads to the constitutive activation of multiple downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cancer cell proliferation and survival.
Caption: KRAS G12D downstream signaling pathways and the point of inhibition by MRTX1133.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the preclinical biochemical and cellular characterization of a KRAS G12D inhibitor.
Caption: A streamlined workflow for the preclinical evaluation of a KRAS G12D inhibitor.
Conclusion
The biochemical and cellular characterization of potent and selective KRAS G12D inhibitors, exemplified by MRTX1133, provides a clear framework for the development of targeted therapies against this challenging oncogenic driver. The data presented in this guide highlight the high affinity and specific cellular activity of this class of inhibitors. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the continued development of novel and effective treatments for KRAS G12D-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of KRAS G12D Inhibition on PI3K Signaling: A Technical Overview of MRTX1133
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the effects of the specific and well-documented KRAS G12D inhibitor, MRTX1133, on the PI3K signaling pathway. The user's request for "KRAS G12D inhibitor 10" did not correspond to a publicly identifiable compound; therefore, MRTX1133 has been used as a representative agent to fulfill the core requirements of this analysis. The principles and methodologies described herein are broadly applicable to the study of similar targeted therapies.
Introduction
Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, with the G12D substitution being particularly common in aggressive malignancies such as pancreatic ductal adenocarcinoma (PDAC). The KRAS G12D mutation locks the protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream effector pathways critical for cell proliferation, survival, and growth. Two of the most significant of these are the MAPK/ERK pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This guide provides a detailed examination of the effects of the selective KRAS G12D inhibitor, MRTX1133, on the PI3K signaling cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions.
The KRAS/PI3K Signaling Axis
The KRAS protein, when activated, directly interacts with and activates the catalytic subunit of PI3K, p110α. This initiates a signaling cascade that results in the phosphorylation of AKT and its downstream effector, mTOR, which in turn phosphorylates S6 ribosomal protein. The phosphorylation of these key signaling nodes promotes protein synthesis, cell growth, and survival. Constitutive activation of this pathway due to the KRAS G12D mutation is a key mechanism of oncogenesis.
Mechanism of Action of MRTX1133 and its Effect on PI3K Signaling
MRTX1133 is a potent and selective, non-covalent inhibitor that binds to the switch-II pocket of KRAS G12D, locking it in an inactive state. This prevents the interaction of KRAS G12D with its downstream effectors, including PI3K. As a result, the downstream signaling cascade is inhibited, leading to a reduction in phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6), ultimately suppressing cancer cell growth and survival.[1]
Quantitative Data on the Effects of MRTX1133
The efficacy of MRTX1133, both as a monotherapy and in combination with PI3K pathway inhibitors, has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of MRTX1133 Monotherapy in KRAS G12D Mutant Cell Lines
| Cell Line (Cancer Type) | IC50 (nM) | Effect on p-S6 | Reference |
| AsPC-1 (Pancreatic) | 7-10 | Dose-dependent reduction | [1][2] |
| SW1990 (Pancreatic) | 7-10 | Dose-dependent reduction | [2] |
| HPAF-II (Pancreatic) | >1,000 | - | [3] |
| PANC-1 (Pancreatic) | >5,000 | - | [3] |
| LS513 (Colorectal) | >100 | - | [3] |
| SNU-C2B (Colorectal) | >5,000 | - | [3] |
| MIA PaCa-2 (Pancreatic, KRAS G12C) | - | Inhibited | [2] |
Table 2: Synergistic Effects of MRTX1133 in Combination with PI3K Pathway Inhibitors
| Combination | Cell Line | Effect | Reference |
| MRTX1133 + BYL-719 (PI3Kα inhibitor) | Multiple PDAC models | Increased anti-tumor effectiveness | [4] |
| MRTX1133 + Buparlisib (PI3K inhibitor) | PANC1, SW1990, HPAF-II | Synergistic inhibition of cell growth and enhanced apoptosis | [5] |
| MRTX1133 + Avutometinib (RAF/MEK clamp) | HPAF-II | Synergistic inhibitory effects on cell growth, upregulation of BIM, downregulation of survivin, and induction of apoptosis | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the impact of KRAS G12D inhibitors on PI3K signaling.
Western Blotting for PI3K Pathway Proteins
This protocol is for the detection of total and phosphorylated levels of key PI3K pathway proteins such as AKT and S6.
1. Cell Lysis and Protein Extraction:
-
Treat KRAS G12D mutant cells with varying concentrations of MRTX1133 for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser240/244), total S6, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed KRAS G12D mutant cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Drug Treatment:
-
Treat the cells with a serial dilution of MRTX1133, alone or in combination with a PI3K inhibitor, for 72 hours. Include a vehicle-only control.
3. MTT Incubation:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using non-linear regression analysis.
Conclusion
The KRAS G12D inhibitor MRTX1133 effectively targets the oncoprotein in its inactive state, leading to the suppression of downstream signaling through the PI3K pathway. This is evidenced by a reduction in the phosphorylation of key pathway components like S6. While MRTX1133 shows potent single-agent activity in some KRAS G12D mutant cell lines, its efficacy can be enhanced through combination with PI3K pathway inhibitors, suggesting a promising therapeutic strategy for these difficult-to-treat cancers. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of targeted therapies for KRAS-driven malignancies.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
In Vitro Characterization of KRAS G12D Inhibitors: A Technical Guide
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][3][4] This mutation, a substitution of glycine to aspartate at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling through pathways like the MAPK (RAF/MEK/ERK) and PI3K cascades.[5][6]
For decades, KRAS was considered "undruggable" due to the absence of well-defined binding pockets on its surface. However, recent breakthroughs have led to the development of potent and selective inhibitors, particularly for the KRAS G12C mutant. The development of KRAS G12D inhibitors has been more challenging due to the unique chemical properties of the aspartate residue.[2][7]
This technical guide provides a comprehensive overview of the in vitro characterization of a representative KRAS G12D inhibitor, referred to herein as "Inhibitor 10." The data and protocols presented are a synthesis of methodologies and findings from published research on various potent, noncovalent KRAS G12D inhibitors, such as MRTX1133 and others.[7][8]
Data Presentation: Quantitative Analysis
The in vitro efficacy and selectivity of KRAS G12D inhibitors are determined through a series of biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors.
Table 1: Biochemical Activity and Selectivity
This table outlines the direct binding affinity (KD) and inhibitory concentration (IC50) of representative KRAS G12D inhibitors against various KRAS isoforms. High selectivity for KRAS G12D over wild-type (WT) and other mutants is a critical characteristic.
| Compound | Assay Type | Target | KD (nM) | IC50 (nM) | Selectivity vs. WT (> fold) | Reference |
| MRTX1133 | SPR | KRAS G12D | <0.0002 (0.2 pM) | - | ~1,000,000x | [7][8] |
| SPR | KRAS WT | 2560 | - | - | [8] | |
| SPR | KRAS G12C | 2.35 | - | ~1089x | [8] | |
| SPR | KRAS G12V | 1.72 | - | ~1488x | [8] | |
| Nucleotide Exchange | KRAS G12D | - | 0.14 | >35,000x | [8] | |
| Nucleotide Exchange | KRAS WT | - | 5370 | - | [8] | |
| INCB161734 | Binding Assay | KRAS G12D | pM affinity | - | >80x | [3] |
| Nucleotide Exchange | KRAS G12D | - | <3.0 | - | [3] | |
| TH-Z835 | ITC | KRAS G12D | - | - | Selective | [9] |
| Nucleotide Exchange | KRAS G12D | - | 2400 | ~10x vs G12C | [10] | |
| HRS-4642 | SPR | KRAS G12D | - | - | 21x vs G12C | [4] |
| SPR | KRAS WT | - | - | 17x vs WT | [4] |
KD: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry.
Table 2: Cellular Activity
This table presents the potency of inhibitors in cellular models, typically measured by their ability to suppress downstream signaling (pERK inhibition) and inhibit the proliferation of cancer cell lines harboring the KRAS G12D mutation.
| Compound | Cell Line | Mutation | Assay Type | IC50 (µM) | Reference |
| MRTX1133 | AGS | KRAS G12D | pERK Inhibition | 0.530 | [7] |
| TH-Z827 | PANC-1 | KRAS G12D | Cell Proliferation | 4.4 | [9] |
| Panc 04.03 | KRAS G12D | Cell Proliferation | 4.7 | [9] | |
| KRASG12D-IN-3 | AGS | KRAS G12D | Cell Growth | 0.00038 | [11] |
| AsPC-1 | KRAS G12D | Cell Growth | 0.00123 | [11] | |
| KRASG12D-IN-7 | AsPC-1 | KRAS G12D | Cell Proliferation | 0.010 | [11] |
pERK: Phosphorylated Extracellular Signal-regulated Kinase.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance. The following are generalized protocols for key in vitro experiments.
Biochemical Assays
a) Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To measure the binding kinetics (association and dissociation rates) and determine the equilibrium dissociation constant (KD) of the inhibitor to the target protein.
-
Methodology:
-
Immobilization: Recombinant, purified KRAS G12D protein (and other isoforms for selectivity) is immobilized on a sensor chip surface.
-
Binding: A series of inhibitor concentrations are flowed over the chip surface. Binding is detected as a change in the refractive index at the surface, measured in response units (RU).
-
Dissociation: After the association phase, a buffer is flowed over the chip to measure the dissociation of the inhibitor from the protein.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the KD (kd/ka).
-
b) SOS1-Catalyzed Nucleotide Exchange Assay (NEA)
-
Objective: To determine if the inhibitor can block the exchange of GDP for GTP, which is a key step in KRAS activation, often catalyzed by the Guanine Nucleotide Exchange Factor (GEF) SOS1.[12]
-
Methodology:
-
Reagents: Recombinant KRAS G12D protein pre-loaded with GDP, the catalytic domain of SOS1, and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).
-
Reaction: The inhibitor, at various concentrations, is pre-incubated with the KRAS-GDP complex.
-
Initiation: The exchange reaction is initiated by adding SOS1 and the fluorescent GTP analog.
-
Detection: The incorporation of the fluorescent GTP into KRAS is monitored over time by an increase in fluorescence polarization or through methods like HTRF (Homogeneous Time-Resolved Fluorescence).[12][13]
-
Data Analysis: The initial reaction rates are plotted against inhibitor concentration to determine the IC50 value.
-
Cellular Assays
a) pERK Inhibition Assay (In-Cell Western or HTRF)
-
Objective: To measure the inhibitor's ability to suppress the phosphorylation of ERK, a key downstream effector in the MAPK pathway, within a cellular context.
-
Methodology:
-
Cell Culture: KRAS G12D mutant cancer cell lines (e.g., PANC-1, AsPC-1, AGS) are seeded in microplates.[11][14]
-
Treatment: Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 2-4 hours).
-
Lysis: Cells are lysed to release cellular proteins.
-
Detection (HTRF): The cell lysate is incubated with a pair of antibodies: one targeting total ERK (often labeled with a donor fluorophore like Eu3+) and another targeting phosphorylated ERK (pERK T202/Y204) labeled with an acceptor fluorophore (e.g., d2). The HTRF signal is proportional to the amount of pERK.
-
Data Analysis: The ratio of the pERK signal to the total ERK signal is calculated and plotted against inhibitor concentration to determine the IC50.
-
b) Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the inhibitor's effect on the growth and viability of cancer cells.[14]
-
Methodology:
-
Cell Seeding: KRAS G12D mutant cells are seeded in 96- or 384-well plates.
-
Inhibitor Treatment: Cells are exposed to a range of inhibitor concentrations for an extended period (e.g., 72 hours).
-
ATP Measurement: The CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.[14]
-
Data Analysis: Luminescence is measured using a plate reader. The signal is normalized to untreated controls, and the resulting dose-response curve is used to calculate the IC50 or GI50 (concentration for 50% growth inhibition).
-
Visualizations: Pathways and Workflows
KRAS G12D Signaling Pathway
Caption: Canonical KRAS G12D signaling cascade and the inhibitory mechanism.
In Vitro Characterization Workflow
Caption: Generalized workflow for the in vitro characterization of a KRAS inhibitor.
Mechanism of Action: Allosteric Inhibition
Caption: Logical diagram of allosteric inhibition of KRAS G12D.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. incytemi.com [incytemi.com]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12D can be targeted by potent salt-bridge forming inhibitors | bioRxiv [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reactionbiology.com [reactionbiology.com]
A Technical Guide to the Preliminary Efficacy of KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, playing a critical role in regulating cell signaling pathways that control growth, proliferation, and survival.[1] Mutations in KRAS can lock the protein in a perpetually active state, leading to uncontrolled cell division and driving the progression of numerous cancers, particularly pancreatic, colorectal, and non-small cell lung cancer (NSCLC).[1][2] The G12D mutation, where glycine is substituted by aspartic acid at codon 12, is among the most prevalent and oncogenic KRAS variants.[3][4] For decades, KRAS was considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP.[2][5] However, recent breakthroughs have led to the development of small molecule inhibitors that can specifically target mutant KRAS proteins, offering new hope for patients with these challenging cancers.[1] This guide provides a technical overview of the preliminary efficacy of emerging KRAS G12D inhibitors, synthesizing preclinical data and early clinical findings.
Mechanism of Action: Disrupting Oncogenic Signaling
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[2][3] The G12D mutation impairs the intrinsic GTPase activity of KRAS, trapping it in the active, GTP-bound conformation.[3] This leads to the constitutive activation of downstream pro-tumorigenic signaling pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[2][3][6] These pathways are crucial for promoting cell proliferation, survival, and metastasis.[3][7]
KRAS G12D inhibitors are designed to specifically bind to the mutant protein, often in an allosteric pocket near the switch regions, thereby locking it in an inactive state or preventing its interaction with downstream effectors like RAF.[1][2][4][6] This targeted inhibition blocks the aberrant signaling cascade, leading to reduced cancer cell proliferation and increased apoptosis.[8]
Quantitative Data Summary
In Vitro Efficacy
The potency of KRAS G12D inhibitors has been evaluated in various cancer cell lines harboring the G12D mutation. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro efficacy of these compounds.
| Inhibitor | Assay Type | Cell Line(s) / Target | IC50 Value | Reference(s) |
| MRTX1133 | Cell Viability | Pancreatic & others | ~5 nM (median) | [3] |
| MRTX1133 | Nucleotide Exchange Assay | KRAS G12D Protein | 0.14 nM | [9] |
| BI-2852 | Biochemical Assay | KRAS G12D Protein | 450 nM | [4] |
In Vivo Efficacy in Xenograft Models
Preclinical evaluation in animal models, typically mouse xenografts, is crucial for assessing the anti-tumor activity of these inhibitors in a living system.
| Inhibitor | Tumor Model | Treatment Regimen | Outcome | Reference(s) |
| MRTX1133 | HPAC Pancreatic Cancer Xenograft | 30 mg/kg, twice daily (IP) | 85% tumor regression | [3] |
| QTX3034 | HPAC Pancreatic & GP2D Colorectal Xenografts | Not specified | 100% tumor regression | [10] |
| TH-Z835 | Pancreatic Cancer Xenograft | Not specified | Significant reduction in tumor volume | [11] |
| RMC-9805 | PDAC and CRC Xenografts | Not specified | Restricted tumor growth | [6] |
| HRS-4642 | Pancreatic, Colorectal, Lung Adeno. Models | Not specified | Significant inhibition of tumor growth | [12] |
Experimental Protocols
Cell Viability Assay (In Vitro)
This protocol outlines a general procedure for determining the IC50 of a KRAS G12D inhibitor in cancer cells.
-
Cell Culture: KRAS G12D mutant cancer cell lines (e.g., HPAC, AsPC-1) are cultured in appropriate media and conditions until they reach logarithmic growth phase.
-
Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated to allow for cell attachment.
-
Compound Treatment: The KRAS G12D inhibitor is serially diluted to a range of concentrations. The dilutions are then added to the wells, with appropriate vehicle controls.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the inhibitor to exert its effect.
-
Viability Assessment: A viability reagent (e.g., CellTiter-Glo®, resazurin) is added to each well. This reagent measures a marker of cell viability, such as ATP content or metabolic activity.
-
Data Acquisition: The signal (luminescence or fluorescence) is read using a plate reader.
-
Analysis: The data is normalized to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Tumor Xenograft Model (In Vivo)
This protocol describes a general method for evaluating the efficacy of a KRAS G12D inhibitor in a mouse model.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells with the KRAS G12D mutation (e.g., HPAC) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is calculated regularly using calipers.
-
Randomization: Once tumors reach the target size, mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration: The KRAS G12D inhibitor is administered to the treatment group according to a specific dose and schedule (e.g., 30 mg/kg, intraperitoneally, twice daily). The control group receives the vehicle on the same schedule.
-
Monitoring: Mice are monitored regularly for tumor volume, body weight, and any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group. Tumors may be excised for further analysis (e.g., western blotting for pathway markers like pERK).
Early Clinical Insights
Several KRAS G12D inhibitors have advanced into first-in-human clinical trials, showing promising preliminary activity in heavily pretreated patient populations.
-
Zoldonrasib (RMC-9805): In a Phase 1 trial for non-small cell lung cancer (NSCLC), zoldonrasib resulted in substantial tumor shrinkage for 61% of the initial 18 participants.[5]
-
VS-7375 (GFH375): A Phase 1/2 study in China demonstrated a 68.8% objective response rate (ORR) in patients with advanced NSCLC harboring a KRAS G12D mutation.[13] In patients with pancreatic cancer, the ORR was 58.3% in the second-line setting and 36.2% in the third-line or later setting.[14]
-
ASP3082: This targeted protein degrader achieved an 18.5% response rate in a Phase 1 trial of patients with advanced solid tumors (primarily pancreatic cancer) who had received multiple prior lines of therapy.[15]
-
QTX3034: A Phase 1 trial (NCT06227377) is currently enrolling patients with advanced solid tumors with KRAS G12D mutations to evaluate safety, tolerability, and preliminary antitumor activity.[10]
Challenges and Future Directions
Despite the promising initial results, challenges remain. Acquired resistance to targeted therapies is a common clinical problem.[16] Research is ongoing to understand the mechanisms of resistance to KRAS G12D inhibitors.
Future strategies are likely to involve combination therapies. Preclinical studies suggest that combining KRAS G12D inhibitors with other agents, such as immunotherapy (e.g., anti-PD-1 or anti-CTLA-4 antibodies) or inhibitors of other nodes in the signaling pathway (e.g., MEK or SHP2 inhibitors), could enhance efficacy and produce more durable responses.[11][17][18] For instance, KRAS G12D inhibition has been shown to increase the infiltration of CD8+ T cells into the tumor microenvironment, providing a strong rationale for combination with immune checkpoint inhibitors.[17]
Conclusion
The development of specific KRAS G12D inhibitors represents a landmark achievement in oncology, transforming a previously "undruggable" target into a tractable one. Preliminary data from in vitro, in vivo, and early clinical studies demonstrate that these molecules can potently inhibit oncogenic signaling and induce significant tumor regression in cancers driven by the KRAS G12D mutation. While the journey to regulatory approval and broad clinical use is ongoing, these findings provide a powerful proof-of-concept and lay the foundation for a new paradigm in the treatment of some of the most difficult-to-treat cancers. Future work will focus on optimizing dosing, managing toxicities, overcoming resistance, and exploring rational combination strategies to maximize patient benefit.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. mskcc.org [mskcc.org]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms | springermedizin.de [springermedizin.de]
- 9. biorxiv.org [biorxiv.org]
- 10. ascopubs.org [ascopubs.org]
- 11. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Verastem Oncology Reports Third Quarter 2025 Financial Results and Highlights Recent Business Updates | Morningstar [morningstar.com]
- 15. youtube.com [youtube.com]
- 16. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 17. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 18. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of KRAS G12D Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of "KRAS G12D inhibitor 10," a potent and selective inhibitor of the KRAS G12D mutant protein. The following assays are designed to assess the biochemical and cellular activity of the inhibitor, providing crucial data for its characterization and further development.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The G12D mutation is one of the most prevalent KRAS alterations and leads to a constitutively active protein, driving uncontrolled cell growth.[2][3] this compound is a small molecule designed to specifically target and inhibit the function of the KRAS G12D mutant protein by locking it in an inactive state.[4][5] These protocols outline key in vitro assays to determine the potency and mechanism of action of this inhibitor.
KRAS G12D Signaling Pathway
The KRAS G12D mutation impairs GTP hydrolysis, leading to an accumulation of the active, GTP-bound state. This results in the constitutive activation of downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound is designed to prevent the activation of these downstream effectors.
Biochemical Assays
SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of this compound to prevent the exchange of GDP for GTP, a critical step in KRAS activation facilitated by the guanine nucleotide exchange factor SOS1.[4][6][7] The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the binding of a fluorescently labeled GTP analog to the KRAS G12D protein.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer.
-
Recombinant human KRAS G12D (GDP-loaded) and SOS1 proteins are diluted in Assay Buffer.
-
A fluorescently labeled GTP analog (e.g., BODIPY-GTP) is diluted in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells.
-
Add 4 µL of a pre-mixed solution of KRAS G12D protein and SOS1 protein.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of the fluorescent GTP analog to initiate the nucleotide exchange reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation:
| Compound | Target | Assay | IC₅₀ (nM) |
| Inhibitor 10 | KRAS G12D | Nucleotide Exchange | e.g., 5.2 |
| Control Cpd | KRAS G12D | Nucleotide Exchange | e.g., 1000 |
Cellular Assays
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines harboring the KRAS G12D mutation. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[8]
Protocol:
-
Cell Culture:
-
Culture KRAS G12D mutant cancer cell lines (e.g., HPAF-II, PANC-1) and KRAS wild-type cell lines (e.g., BxPC-3) in appropriate media.
-
-
Assay Procedure (96-well plate format):
-
Seed cells at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 72 hours.[8]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data.
-
Data Presentation:
| Cell Line | KRAS Status | GI₅₀ (nM) for Inhibitor 10 |
| HPAF-II | G12D | e.g., 15.8 |
| PANC-1 | G12D | e.g., 25.1 |
| BxPC-3 | Wild-Type | e.g., >10,000 |
Western Blot for Phospho-ERK (p-ERK)
This assay assesses the ability of this compound to block the downstream signaling cascade by measuring the phosphorylation of ERK, a key protein in the MAPK pathway.[8][9] A reduction in p-ERK levels indicates successful inhibition of the KRAS G12D-mediated signaling.
Protocol:
-
Cell Treatment and Lysis:
-
Seed KRAS G12D mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
-
Protein Quantification and SDS-PAGE:
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8][10]
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204) and total ERK overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
-
Data Presentation:
| Treatment | Concentration (nM) | Relative p-ERK/Total ERK Ratio |
| DMSO | - | 1.00 |
| Inhibitor 10 | 10 | e.g., 0.65 |
| Inhibitor 10 | 100 | e.g., 0.21 |
| Inhibitor 10 | 1000 | e.g., 0.05 |
Conclusion
The described in vitro assays provide a comprehensive framework for the characterization of this compound. The nucleotide exchange assay offers direct evidence of target engagement and inhibition of KRAS G12D biochemical activity. The cellular assays, including cell viability and p-ERK western blotting, demonstrate the inhibitor's on-target effects in a biological context, confirming its ability to suppress KRAS G12D-driven cell proliferation and signaling. The collective data from these protocols will be instrumental in guiding the further preclinical and clinical development of this targeted therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay Using KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of KRAS G12D inhibitors through cell viability assays. The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal protein in cell signaling, and the G12D mutation is a common oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1] Targeting this mutant protein with specific inhibitors is a promising therapeutic strategy.[2]
Introduction to KRAS G12D and its Signaling Pathway
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] The G12D mutation, a substitution of glycine to aspartate at codon 12, locks KRAS in a perpetually active state, leading to constitutive activation of downstream signaling pathways.[3][4] This uncontrolled signaling promotes cell proliferation, survival, and tumorigenesis.[2][4]
The primary downstream effector pathways activated by KRAS G12D include the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3][5][6] These pathways regulate essential cellular processes, and their constant activation by mutant KRAS is a hallmark of cancer.[1] KRAS G12D inhibitors are designed to specifically bind to the mutant protein, blocking its activity and consequently inhibiting these downstream oncogenic signals.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
Measuring pERK Inhibition by KRAS G12D Inhibitor 10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers. The KRAS G12D mutation, in particular, leads to constitutive activation of the protein, resulting in uncontrolled cell proliferation and survival through downstream signaling cascades, most notably the MAPK/ERK pathway. The phosphorylation of ERK (pERK) is a critical node in this pathway and serves as a key biomarker for assessing the activity of KRAS and the efficacy of its inhibitors. This document provides detailed application notes and protocols for measuring the inhibition of pERK by a novel KRAS G12D inhibitor, designated as Inhibitor 10. These protocols are designed to be adaptable for various research and drug development settings.
The KRAS G12D inhibitor 10 is a potent and selective small molecule that targets the mutant KRAS G12D protein, locking it in an inactive state.[1] This prevents downstream signaling to RAF, MEK, and ultimately ERK, leading to a reduction in pERK levels and subsequent inhibition of tumor cell growth.[2][3]
Signaling Pathway
The KRAS G12D mutation promotes the GTP-bound (active) state of KRAS, leading to the activation of the RAF-MEK-ERK signaling cascade. This compound blocks this process, resulting in decreased ERK phosphorylation.
Data Presentation
The efficacy of this compound in suppressing pERK levels has been quantified in various cancer cell lines harboring the KRAS G12D mutation. The following tables summarize the inhibitory activity.
Table 1: IC50 of this compound for pERK Inhibition in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 for pERK Inhibition (nM) | Reference |
| AsPC-1 | Pancreatic | 4 | [4] |
| SW1990 | Pancreatic | 7-10 | [1] |
| HPAF-II | Pancreatic | >1,000 | [5] |
| PANC-1 | Pancreatic | >5,000 | [5] |
| LS513 | Colorectal | >100 | [5] |
Note: The data presented for "Inhibitor 10" is representative of potent and selective KRAS G12D inhibitors like MRTX1133, as specific data for an inhibitor named "10" is not publicly available.[5][6]
Table 2: Dose-Dependent Inhibition of pERK by this compound (Western Blot Densitometry)
| Cell Line | Inhibitor 10 Concentration (nM) | % pERK Inhibition (Normalized to Total ERK) |
| AsPC-1 | 0 | 0 |
| 1 | 25 | |
| 10 | 75 | |
| 100 | 95 | |
| MIA PaCa-2 | 0 | 0 |
| 10 | 40 | |
| 100 | 85 | |
| 1000 | 98 |
Note: This data is illustrative and based on typical results from Western blot analyses of pERK inhibition by KRAS G12D inhibitors.[1]
Experimental Protocols
Accurate measurement of pERK levels is crucial for evaluating the efficacy of this compound. The following are detailed protocols for three common methods: Western Blotting, ELISA, and Flow Cytometry.
Western Blotting for pERK and Total ERK
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. This protocol describes the measurement of both phosphorylated ERK (pERK) and total ERK to assess the specific inhibition of ERK phosphorylation.
-
Cell Culture and Treatment:
-
Plate KRAS G12D mutant cancer cells (e.g., AsPC-1) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibody against pERK (e.g., anti-pERK1/2 Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add a chemiluminescent substrate (ECL) to the membrane and incubate for the recommended time.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize pERK levels, the membrane can be stripped of the primary and secondary antibodies and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer (e.g., containing SDS and β-mercaptoethanol) for 15-30 minutes at 50°C.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps using a primary antibody against total ERK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of pERK to total ERK for each sample and normalize to the vehicle control to determine the percent inhibition.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for pERK
ELISA is a high-throughput method for quantifying protein levels. A sandwich ELISA format is typically used for measuring pERK.
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as for Western Blotting (Protocol 1, step 1) to prepare cell lysates.
-
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for total ERK diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Add diluted cell lysates to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add a detection antibody specific for pERK (e.g., biotinylated anti-pERK1/2 Thr202/Tyr204) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Add streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Absorbance Reading:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using a positive control lysate with known pERK concentrations.
-
Calculate the concentration of pERK in each sample based on the standard curve.
-
Normalize pERK levels to total protein concentration for each lysate.
-
Flow Cytometry for pERK
Flow cytometry allows for the quantification of pERK levels in individual cells within a heterogeneous population.
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1, step 1.
-
-
Cell Harvest:
-
Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 1 mL of pre-warmed 4% paraformaldehyde and incubate for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold 90% methanol and incubate on ice for 30 minutes. This permeabilizes the cell membrane to allow antibody entry.
-
-
Staining:
-
Wash the cells twice with staining buffer (PBS with 1% BSA).
-
Resuspend the cells in 100 µL of staining buffer containing a fluorochrome-conjugated anti-pERK antibody (e.g., Alexa Fluor 488 conjugated).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with staining buffer.
-
-
Acquisition:
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Analysis:
-
Gate on the single-cell population.
-
Analyze the median fluorescence intensity (MFI) of the pERK signal for each treatment condition.
-
Calculate the percent inhibition of pERK MFI relative to the vehicle control.
-
Conclusion
The protocols outlined in this document provide robust and reliable methods for measuring the inhibition of pERK by this compound. The choice of method will depend on the specific experimental needs, throughput requirements, and available equipment. Consistent and accurate measurement of pERK inhibition is essential for the preclinical and clinical development of targeted therapies against KRAS G12D-driven cancers.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of KRAS G12D Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRAS is a frequently mutated oncogene in several cancers, including pancreatic, colorectal, and lung cancers. The G12D mutation is one of the most common KRAS alterations, leading to constitutive activation of downstream signaling pathways that drive tumor growth and survival. The development of specific inhibitors targeting KRAS G12D represents a significant advancement in precision oncology. These application notes provide a detailed guide to the dosing and administration of KRAS G12D inhibitors in preclinical mouse models, with a focus on providing a framework for efficacy and tolerability studies. While the specific compound "KRAS G12D inhibitor 10" is not explicitly identified in the literature, this document will use data from well-characterized inhibitors like MRTX1133 as a representative example and will note other relevant compounds.
Quantitative Data Summary
The following tables summarize the quantitative data on the dosing, administration, and efficacy of representative KRAS G12D inhibitors in various mouse models.
Table 1: Dosing and Administration of MRTX1133 in Mouse Models
| Parameter | Details | Mouse Model(s) | Reference(s) |
| Dosage | 3, 10, 30 mg/kg | Xenograft models (HPAC, Panc 04.03) | [1][2][3][4] |
| 30 mg/kg | Immunocompetent models (syngeneic 6419c5) | [5] | |
| Administration Route | Intraperitoneal (IP) injection | Xenograft and immunocompetent models | [1][2][3][4][5] |
| Dosing Frequency | Twice daily (BID) | Xenograft and immunocompetent models | [1][2][3][4][5] |
| Vehicle/Formulation | Not consistently specified in all public sources. Researchers should refer to specific compound documentation for appropriate vehicle. | --- | |
| Treatment Duration | Up to 28 days | Xenograft models | [1] |
| 7 to 14 days for efficacy and tumor microenvironment studies | Immunocompetent models | [5] |
Table 2: Efficacy of MRTX1133 in Mouse Models
| Efficacy Endpoint | Dosage | Result | Mouse Model | Reference(s) |
| Tumor Growth Inhibition | 3 mg/kg BID (IP) | 94% | Panc 04.03 xenograft | [2][3][4] |
| Tumor Regression | 10 mg/kg BID (IP) | -62% | Panc 04.03 xenograft | [2][3][4] |
| 30 mg/kg BID (IP) | -73% | Panc 04.03 xenograft | [2][3][4] | |
| 30 mg/kg BID (IP) | 85% regression | HPAC xenograft | [1] | |
| 30 mg/kg BID (IP) | Deep tumor regressions, including complete or near-complete remissions after 14 days | Immunocompetent PDAC models | [5] | |
| Signaling Inhibition | 3, 10, 30 mg/kg (IP) | Significant reduction in active RAS levels in tumor lysates | Panc 04.03 xenograft | [2] |
| 30 mg/kg BID (IP) | 62% and 74% inhibition of pERK signal at 1 and 12 hours after the second dose, respectively | Panc 04.03 xenograft | [2][4] |
Table 3: Toxicity Profile of MRTX1133 in Mouse Models
| Toxicity Parameter | Dosage | Observation | Mouse Model(s) | Reference(s) |
| Body Weight | 30 mg/kg BID (IP) | No significant weight loss or overt signs of toxicity for up to 28 days. | HPAC xenograft | [1] |
| 30 mg/kg BID (IP) | Body weight loss did not exceed 15% for the duration of the study. | Panel of human cell-line-derived and patient-derived xenografts | [2] | |
| 30 mg/kg BID (IP) | Well tolerated with no overt signs of toxicity and only minor weight loss early in treatment. | Immunocompetent PDAC models | [5] |
Experimental Protocols
Protocol 1: Preparation of KRAS G12D Inhibitor Formulation for In Vivo Administration
Objective: To prepare a stable and injectable formulation of a KRAS G12D inhibitor for administration to mice.
Materials:
-
KRAS G12D inhibitor (e.g., MRTX1133)
-
Appropriate vehicle (e.g., as recommended by the supplier, which may include solutions like 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration: Based on the desired dose (e.g., 30 mg/kg) and the average weight of the mice, calculate the required concentration of the inhibitor in the vehicle. Assume an injection volume of 100 µL per 20 g mouse.
-
Dissolve the inhibitor: In a sterile vial, add the calculated amount of the inhibitor powder.
-
Add the vehicle: Add the appropriate volume of the vehicle to the vial.
-
Ensure complete dissolution: Vortex the mixture thoroughly. If necessary, use a sonicator to aid in dissolution. The final solution should be clear and free of particulates.
-
Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, consult the manufacturer's guidelines for stability.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a KRAS G12D inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old immunodeficient mice (e.g., athymic nude-Foxn1nu or SCID)
-
KRAS G12D mutant human cancer cell line (e.g., HPAC or Panc 04.03)
-
Matrigel (or other appropriate extracellular matrix)
-
Prepared KRAS G12D inhibitor formulation
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Cell implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor growth monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and treatment:
-
When tumors reach the desired average volume, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the KRAS G12D inhibitor formulation (e.g., 3, 10, or 30 mg/kg) via intraperitoneal injection twice daily.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring:
-
Continue to measure tumor volumes and body weight every 2-3 days.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration (e.g., 21-28 days).
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Protocol 3: Pharmacodynamic Analysis of KRAS Signaling Inhibition
Objective: To assess the in vivo inhibition of the KRAS signaling pathway in tumor tissue following treatment with a KRAS G12D inhibitor.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Chemiluminescence or fluorescence imaging system
Procedure:
-
Tissue collection:
-
At specified time points after the final dose (e.g., 1, 4, 8, 12, and 24 hours), euthanize a subset of mice from each treatment group.
-
Excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.
-
-
Protein extraction:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescence or fluorescence detection system.
-
-
Analysis:
-
Quantify the band intensities for phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein to determine the level of signaling inhibition.
-
Visualizations
KRAS G12D Signaling Pathway
Caption: The KRAS G12D signaling pathway and point of inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a preclinical in vivo efficacy study.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRAS G12D Inhibitor 10 (MRTX1133) in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the KRAS G12D specific inhibitor, MRTX1133 (referred to as inhibitor 10), in preclinical studies involving pancreatic cancer cell lines. This document outlines the molecular basis for its use, protocols for key experimental assays, and expected outcomes based on available data.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy, with a significant majority of cases driven by mutations in the KRAS oncogene. The KRAS G12D mutation is the most prevalent of these, occurring in approximately 42% of PDAC cases.[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream pro-tumorigenic signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1] MRTX1133 is a potent and selective, non-covalent inhibitor of KRAS G12D, which has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer.[1][2][3][4]
Mechanism of Action
MRTX1133 selectively binds to the GDP-bound, inactive state of the KRAS G12D protein.[3] This binding prevents the subsequent nucleotide exchange and interaction with downstream effector proteins such as RAF1, thereby inhibiting the constitutive signaling cascade that drives cancer cell proliferation and survival.[5] Inhibition of KRAS G12D by MRTX1133 leads to a dose-dependent reduction in the phosphorylation of key downstream signaling molecules, including ERK, AKT, and S6, and an induction of apoptosis.[1][6]
Data Presentation
In Vitro Efficacy of MRTX1133 in Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MRTX1133 in various human pancreatic cancer cell lines harboring the KRAS G12D mutation. These values demonstrate the potent and selective activity of the inhibitor against cancer cells dependent on the KRAS G12D oncoprotein.
| Cell Line | KRAS Mutation Status | IC50 (nM) | Reference |
| AsPC-1 | G12D | 7-10 | bioRxiv (2025) |
| SW1990 | G12D | 7-10 | bioRxiv (2025) |
| HPAF-II | G12D | >1,000 | PubMed (2024) |
| PANC-1 | G12D | >5,000 | PubMed (2024) |
| MIA PaCa-2 | G12C | Minimal Effect | ASCO Publications (2025) |
| BxPC-3 | Wild-Type | Minimal Effect | ASCO Publications (2025) |
Note: IC50 values can vary between studies and experimental conditions.
Effects of MRTX1133 on Downstream Signaling and Apoptosis Markers
Treatment of KRAS G12D-mutant pancreatic cancer cells with MRTX1133 results in the modulation of key signaling and apoptosis-related proteins.
| Protein Marker | Effect of MRTX1133 Treatment | Method of Detection |
| pERK | Decrease | Western Blot |
| pAKT | Decrease | Western Blot |
| pS6 | Decrease | Western Blot |
| pMEK | Decrease | Western Blot |
| pRAF | Decrease | Western Blot |
| Cleaved PARP-1 | Increase | Western Blot |
| Cleaved Caspase-3 | Increase | Western Blot |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol outlines the measurement of cell viability in response to MRTX1133 treatment using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Materials:
-
KRAS G12D-mutant pancreatic cancer cell lines (e.g., AsPC-1, SW1990)
-
Complete culture medium
-
MRTX1133 (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed pancreatic cancer cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of MRTX1133 in complete culture medium from the stock solution. A vehicle control (DMSO) should also be prepared.
-
Treat the cells with the desired concentrations of MRTX1133.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the log of the inhibitor concentration.
Western Blot Analysis of Signaling Pathway Inhibition and Apoptosis Induction
This protocol describes the detection of changes in protein expression and phosphorylation in response to MRTX1133 treatment.
Materials:
-
KRAS G12D-mutant pancreatic cancer cell lines
-
MRTX1133
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-pS6, anti-S6, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with MRTX1133 at various concentrations for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Visualizations
KRAS G12D Signaling Pathway and Inhibition by MRTX1133
Caption: KRAS G12D signaling and MRTX1133 inhibition.
Experimental Workflow for Assessing MRTX1133 Efficacy
Caption: Workflow for evaluating MRTX1133 in vitro.
Logical Relationship of MRTX1133 Action and Cellular Outcomesdot
References
Application Notes and Protocols for KRAS G12D Inhibitor 10 in Colorectal Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mutations in the KRAS oncogene are prevalent in approximately 40% of colorectal cancers (CRC), with the G12D mutation being one of the most common.[1][2][3] Historically considered "undruggable," recent advancements have led to the development of potent and selective inhibitors targeting KRAS G12D. This document provides detailed application notes and protocols for the use of a representative KRAS G12D inhibitor, referred to here as "Inhibitor 10," in colorectal cancer models. The information is based on preclinical data for well-characterized inhibitors such as MRTX1133 and HRS-4642.
Mechanism of Action:
KRAS G12D is a mutation that locks the KRAS protein in a perpetually active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[4] Inhibitor 10 is a non-covalent inhibitor that selectively binds to the switch-II pocket of the inactive, GDP-bound form of KRAS G12D. This binding prevents the protein-protein interactions necessary for the activation of downstream signaling, thereby inhibiting cancer cell growth and survival.[5]
Data Presentation
In Vitro Efficacy of KRAS G12D Inhibitors in Colorectal Cancer Cell Lines
Table 1: Cell Viability (IC50) of KRAS G12D Inhibitors in various CRC Cell Lines
| Cell Line | KRAS Mutation Status | Inhibitor | IC50 (nM) |
| LS513 | G12D | MRTX1133 | 120[6] |
| SNU-C2B | G12D | MRTX1133 | 5700[6] |
| GP2d | G12D | HRS-4642 | 0.55 - 66.58[7] |
| SW480 | G12V | MRTX1133 | ~1000[5] |
| SW620 | G12V | MRTX1133 | ~1000[5] |
| HT-29 | Wild-Type | MRTX1133 | >10000[5] |
In Vivo Efficacy of KRAS G12D Inhibitors in Colorectal Cancer Xenograft Models
Table 2: Tumor Growth Inhibition in CRC Xenograft Models
| Inhibitor | Tumor Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| MRTX1133 | Colorectal Cancer Xenograft | Not Specified | 50 mg/kg, qd (oral) | 70 | [8] |
| HRS-4642 | GP2d CRC Xenograft | Not Specified | 3.75, 7.5, 15 mg/kg (IV) | Significant inhibition | [7] |
Signaling Pathways
Caption: KRAS G12D Signaling Pathway and Inhibition.
Experimental Protocols
Cell Viability Assay (CTG Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Inhibitor 10 in colorectal cancer cell lines.
Materials:
-
KRAS G12D mutant and wild-type colorectal cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Inhibitor 10 stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2,000-5,000 cells per well in 90 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of Inhibitor 10 in complete growth medium.
-
Add 10 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a DMSO-only control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Caption: Workflow for Cell Viability Assay.
Western Blotting for pERK Inhibition
This protocol is to assess the effect of Inhibitor 10 on the phosphorylation of ERK, a key downstream effector of the KRAS pathway.
Materials:
-
KRAS G12D mutant colorectal cancer cells
-
Complete growth medium
-
Inhibitor 10
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Inhibitor 10 for 6-24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize pERK levels to total ERK and the loading control (GAPDH).
-
In Vivo Colorectal Cancer Xenograft Study
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of Inhibitor 10 in vivo.
Materials:
-
KRAS G12D mutant colorectal cancer cell line (e.g., GP2d)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel
-
Inhibitor 10 formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation:
-
Resuspend cancer cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer Inhibitor 10 or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treated group compared to the vehicle control group.
-
Tumors can be further analyzed by immunohistochemistry or western blotting.
-
Caption: Workflow for In Vivo Xenograft Study.
Considerations and Future Directions:
While direct inhibition of KRAS G12D is a promising therapeutic strategy, the development of resistance is a significant challenge. Feedback activation of receptor tyrosine kinases such as EGFR and HER3 has been observed in response to KRAS G12D inhibition in colorectal cancer models.[2] Therefore, combination therapies targeting these feedback mechanisms may be necessary to achieve durable clinical responses. Future studies should explore the efficacy of Inhibitor 10 in combination with EGFR inhibitors (e.g., cetuximab) or other targeted agents in relevant preclinical models.
References
- 1. MRTX1133 attenuates KRASG12D mutated-colorectal cancer progression through activating ferroptosis activity via METTL14/LINC02159/FOXC2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KRAS inhibition in metastatic colorectal cancer – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of KRAS G12D Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "KRAS G12D Inhibitor 10," a representative novel small molecule targeting the KRAS G12D mutation. The information is synthesized from publicly available data on various KRAS G12D inhibitors in development.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most frequent genetic alterations in human cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1] The G12D mutation, where glycine at codon 12 is replaced by aspartic acid, locks KRAS in a constitutively active, GTP-bound state, leading to persistent downstream signaling and oncogenesis.[1][2] "this compound" is a selective, non-covalent inhibitor designed to specifically target this mutant protein, offering a promising therapeutic strategy.[3][4] These notes will guide researchers through the essential pharmacokinetic (PK) and pharmacodynamic (PD) analyses required to characterize this class of inhibitors.
Mechanism of Action
This compound is designed to bind to the KRAS G12D mutant protein, disrupting its ability to engage with downstream effectors.[5] By binding to a specific pocket, it stabilizes the protein in an inactive conformation, thereby inhibiting the constitutive activation of downstream signaling cascades, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways.[1][6] This targeted inhibition is intended to selectively impede the growth and proliferation of cancer cells harboring the KRAS G12D mutation.[6]
Data Presentation
Table 1: Representative In Vitro Pharmacodynamic Profile of this compound
| Parameter | Cell Line (KRAS G12D) | Value |
| Target Affinity (KD) | Recombinant KRAS G12D | ~0.083 nM[7] |
| Cellular Potency (IC50) | AsPC-1 (Pancreatic) | 2.3 - 10 nM[7] |
| GP2d (Colorectal) | 5 - 20 nM | |
| Pathway Inhibition (IC50) | pERK Inhibition (AsPC-1) | 1 - 5 nM |
| pRSK Inhibition (GP2d) | ~1.4 nM (unbound)[8][9] |
Table 2: Representative Preclinical Pharmacokinetic Profile of this compound (Rodent Model)
| Parameter | Oral Administration | Intravenous Administration |
| Dose | 25 - 150 mg/kg[8][10] | 5 mg/kg[10] |
| Cmax | ~129.90 ng/mL[10] | - |
| Tmax | ~45 min[10] | - |
| Plasma Half-life (t1/2) | ~1.12 h[10] | ~2.88 h[10] |
| Oral Bioavailability | ~2.92%[10] | - |
| Blood Clearance | - | 8.2 - 8.6 mL/min/kg[8][9] |
| Volume of Distribution (Vss) | - | 10.8 - 20.4 L/kg[8][9] |
Mandatory Visualizations
Caption: KRAS G12D Signaling Pathway and Point of Inhibition.
Caption: Preclinical Evaluation Workflow for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines harboring the KRAS G12D mutation.
Materials:
-
KRAS G12D mutant cancer cell lines (e.g., AsPC-1, GP2d)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors like ERK and AKT.
Materials:
-
KRAS G12D mutant cancer cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities to assess the ratio of phosphorylated to total protein.
Protocol 3: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
KRAS G12D mutant cancer cells (e.g., AsPC-1, GP2d)
-
Matrigel (optional)
-
This compound formulation for oral or intravenous administration
-
Calipers for tumor measurement
-
Equipment for blood and tissue collection
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 106 cancer cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into vehicle control and treatment groups.
-
Dosing: Administer this compound at the predetermined dose and schedule (e.g., once or twice daily oral gavage).[8]
-
Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight as an indicator of toxicity.
-
Pharmacokinetic Analysis:
-
At specified time points after the final dose, collect blood samples via cardiac puncture or tail vein bleeding into tubes containing an anticoagulant.
-
Centrifuge the blood to separate plasma.
-
Harvest tumors and other tissues of interest.
-
Analyze the concentration of the inhibitor in plasma and tissue homogenates using a validated LC-MS/MS method.[9][10]
-
-
Pharmacodynamic Analysis:
-
Collect tumors at various time points post-treatment (e.g., 2, 4, 8, 24 hours).
-
Prepare tumor lysates and perform Western blot analysis as described in Protocol 2 to assess the inhibition of pERK or other relevant biomarkers.[9]
-
-
Data Analysis: Compare tumor growth between treated and control groups. Correlate drug exposure (PK) with target modulation and anti-tumor efficacy (PD).
These protocols provide a foundational framework for the preclinical characterization of this compound. Adjustments may be necessary based on the specific properties of the compound and the experimental models used.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRAS G12D Inhibitor Target Engagement in Live Cells
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[3][4] This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and subsequent uncontrolled cell proliferation and survival through downstream signaling pathways like the RAF/MEK/ERK MAPK and PI3K pathways.[3][5]
The development of inhibitors specifically targeting KRAS G12D has been a significant challenge in oncology.[3] Verifying that a potential inhibitor directly binds to and engages with KRAS G12D within the complex environment of a living cell is a critical step in its preclinical development. Target engagement assays provide the necessary evidence of on-target activity, helping to rationalize downstream cellular effects and guiding medicinal chemistry efforts.
This document provides detailed application notes and protocols for two prominent live-cell target engagement assays: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA), using a hypothetical KRAS G12D inhibitor, "Inhibitor 10," as an example.
KRAS G12D Signaling Pathway
KRAS G12D mutation leads to a constitutively active state, driving oncogenic signaling. Upon activation, KRAS G12D stimulates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[3][6]
References
- 1. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Measuring the Binding Affinity of Novel KRAS G12D Inhibitors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: The KRAS protein, a key molecular switch in cellular signaling, is frequently mutated in various cancers, with the G12D mutation being particularly prevalent and challenging to target.[1][2] The development of small molecule inhibitors against KRAS G12D is a significant focus in oncology research.[1] A critical step in the characterization of these inhibitors is the precise measurement of their binding affinity to the target protein. This document provides detailed protocols for three widely used biophysical techniques to quantify the binding affinity of a putative KRAS G12D inhibitor, herein referred to as "inhibitor 10": Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Introduction to KRAS G12D and Inhibitor Binding
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein cycles between an active GTP-bound state and an inactive GDP-bound state.[2] The G12D mutation results in a constitutively active protein that continuously stimulates downstream signaling pathways, such as the RAF/MEK/ERK MAPK and PI3K pathways, leading to uncontrolled cell proliferation and survival.[3][4] KRAS G12D inhibitors are designed to specifically bind to the mutant protein and block its activity.[1]
Quantifying the binding affinity, typically represented by the dissociation constant (KD), is fundamental to understanding the inhibitor's potency and guiding lead optimization. A lower KD value indicates a stronger binding affinity.
KRAS G12D Signaling Pathway
The KRAS G12D mutation leads to the persistent activation of downstream signaling pathways crucial for cell growth and survival. Understanding this pathway is essential for interpreting the cellular effects of inhibitor binding.
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of a small molecule.
Quantitative Data Summary
The following table summarizes typical binding affinity and functional inhibition data for a well-characterized KRAS G12D inhibitor, MRTX1133, which can serve as a benchmark for evaluating "inhibitor 10".
| Parameter | MRTX1133 | Inhibitor 10 | Method |
| KD (pM) | 400 | [Experimental Value] | Biochemical Binding Assay[5][6] |
| IC50 (nM) | 0.14 | [Experimental Value] | Nucleotide Exchange Assay[5][6] |
| Cellular IC50 (nM) | ~1-10 | [Experimental Value] | Cell Viability Assay |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[7]
Workflow Diagram:
Caption: General workflow for an SPR-based binding affinity assay.
Protocol:
-
Protein Immobilization:
-
Recombinantly express and purify human KRAS G12D (residues 1-169) with a suitable tag (e.g., His-tag).
-
Activate a CM5 sensor chip surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]
-
Immobilize KRAS G12D onto the activated surface via amine coupling to achieve a target density (e.g., 5000-10000 response units, RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Measurement:
-
Prepare a dilution series of "inhibitor 10" in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). The concentration range should span at least 10-fold below and above the expected KD.[9]
-
Inject the inhibitor solutions over the immobilized KRAS G12D surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association of the inhibitor in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Between injections, regenerate the sensor surface using a mild regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein or with an irrelevant protein) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[10][11]
Workflow Diagram:
Caption: General workflow for an ITC-based binding affinity assay.
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze purified KRAS G12D and "inhibitor 10" into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and inhibitor solutions.
-
Degas all solutions immediately prior to use.
-
-
ITC Experiment:
-
Load the KRAS G12D solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the "inhibitor 10" solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.[10]
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 1-2 µL each) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks from each injection to determine the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA, where KA = 1/KD).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are solution-based, high-throughput methods that measure the proximity of two molecules. In this context, a competition assay can be designed to measure the displacement of a fluorescently labeled probe from KRAS G12D by "inhibitor 10". A common application is to measure the inhibition of the KRAS-RAF interaction.[12]
Protocol (KRAS-cRAF Interaction Assay):
-
Reagents:
-
Tag2-KRAS G12D (GppNHp loaded)
-
Tag1-cRAF (RBD)
-
Terbium-labeled anti-Tag2 antibody (Donor)
-
Fluorescence-labeled anti-Tag1 antibody (Acceptor)
-
Assay Buffer (e.g., Binding buffer with 1 mM DTT)[13]
-
-
Assay Procedure:
-
Prepare a serial dilution of "inhibitor 10".
-
In a 384-well microplate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.[13]
-
Add a solution containing Tag1-cRAF to the wells.
-
Add a solution containing Tag2-KRAS G12D to initiate the binding reaction.
-
Add a mixture of the donor and acceptor antibodies.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).[12]
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of "inhibitor 10" required to displace 50% of the cRAF from KRAS G12D.
-
Conclusion
The choice of method for determining the binding affinity of "inhibitor 10" to KRAS G12D will depend on factors such as the availability of instrumentation, the amount of protein and compound available, and the desired throughput. SPR provides detailed kinetic information (on- and off-rates), ITC offers a complete thermodynamic profile of the interaction, and TR-FRET is highly amenable to high-throughput screening. For a comprehensive characterization, employing at least two of these methods is recommended to validate the binding parameters. The resulting affinity data is crucial for the rational design and development of potent and selective KRAS G12D inhibitors.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 11. Khan Academy [khanacademy.org]
- 12. ebiohippo.com [ebiohippo.com]
- 13. aurorabiolabs.com [aurorabiolabs.com]
Troubleshooting & Optimization
KRAS G12D inhibitor 10 solubility and stability issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12D inhibitor 10. The information is designed to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the KRAS G12D mutant protein.[1][2] The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[3][4][5] The G12D mutation locks KRAS in a constitutively active state, leading to uncontrolled cell proliferation and tumor growth through downstream signaling pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][7][8] this compound is designed to specifically bind to the KRAS G12D mutant, disrupting its signaling activity and thereby inhibiting cancer cell growth.[1][2]
Q2: What are the known solubility characteristics of this compound?
A2: While specific quantitative solubility data for this compound in various solvents is not extensively published, it is a complex heterocyclic small molecule with a relatively high molecular weight (617.18 g/mol ) and is likely to exhibit poor aqueous solubility.[1] Patent literature (WO2021108683A1) suggests that for in vivo use, the compound requires formulation with co-solvents such as DMSO, PEG300, and Tween 80, which is common for compounds with low aqueous solubility.[1][9] For in vitro experiments, DMSO is a common solvent for preparing stock solutions.[10]
Q3: How should I store this compound to ensure its stability?
A3: As a general best practice for small molecule inhibitors, this compound should be stored as a powder at -20°C for long-term stability (up to 3 years).[10][11] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[11] Stock solutions in DMSO are typically stable for up to one month at -20°C or up to six months at -80°C.[11] Protect the compound from light and moisture.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
Symptoms:
-
The powdered compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed after the solution is prepared or upon dilution in aqueous media.
Possible Causes:
-
The compound has low solubility in the selected solvent.
-
The concentration of the stock solution is too high.
-
The solvent quality is poor (e.g., DMSO has absorbed water).[10]
Solutions:
-
Select an appropriate solvent: For stock solutions, use high-purity, anhydrous DMSO.
-
Optimize concentration: Prepare a less concentrated stock solution.
-
Use sonication or gentle heating: To aid dissolution, briefly sonicate the solution or warm it gently (not exceeding 50°C).[10] Be cautious, as excessive heat may degrade the compound.
-
For aqueous working solutions: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure the final concentration of DMSO is low (typically <0.5%) to prevent both cell toxicity and compound precipitation.[11] Add the DMSO stock dropwise to the aqueous solution while vortexing to facilitate mixing.
Issue 2: Inconsistent or Poor Results in Cellular Assays
Symptoms:
-
High variability between replicate wells.
-
Lower than expected potency (high IC50 value).
-
No observable effect of the inhibitor.
Possible Causes:
-
Compound precipitation in the assay medium.
-
Degradation of the inhibitor in the stock solution or working solution.
-
Incorrect handling or storage of the compound.
Solutions:
-
Verify solubility in assay media: Before conducting a full experiment, perform a small-scale test to check the solubility of the inhibitor at the desired final concentrations in your cell culture medium. You can visually inspect for precipitation under a microscope.[10]
-
Prepare fresh working solutions: Prepare working solutions fresh from a frozen stock aliquot for each experiment. Do not store diluted aqueous solutions for extended periods.
-
Minimize freeze-thaw cycles: Use single-use aliquots of the stock solution to avoid degradation from repeated temperature changes.[11]
-
Confirm compound integrity: If you suspect degradation, the chemical integrity of the compound can be assessed using analytical techniques like HPLC-MS.[12][13]
Data Presentation
Table 1: Representative Solubility of Poorly Soluble Kinase Inhibitors
| Solvent | Typical Solubility Range (mg/mL) | Notes |
| Water | < 0.1 | Very low aqueous solubility is common for this class of compounds. |
| PBS (pH 7.4) | < 0.1 | Solubility in buffered aqueous solutions is also typically very low. |
| Ethanol | 1 - 10 | May have some solubility, but can be toxic to cells at higher concentrations. |
| DMSO | > 25 | Generally, the preferred solvent for creating high-concentration stock solutions.[10] |
This table provides illustrative data based on general knowledge of similar small molecule inhibitors, as specific data for this compound is limited.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[10][11] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[11] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[11] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Centrifuge the vial briefly to collect all the powder at the bottom.[11]
-
Using aseptic techniques, add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired concentration (e.g., for 1 mg of a compound with MW 617.18, add 162 µL of DMSO for a 10 mM solution).
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
-
-
Preparation of Working Solution (for cell-based assays):
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into cell culture medium or an appropriate aqueous buffer to achieve the desired final concentrations.
-
To minimize precipitation, add the DMSO-based solution to the aqueous medium while gently vortexing. Ensure the final DMSO concentration remains below 0.5%.[11]
-
Use the working solutions immediately after preparation.
-
Protocol 2: Kinetic Solubility Assay by Turbidimetry
This assay determines the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
-
Materials: 96-well microplate, plate reader with turbidity measurement capabilities, this compound stock solution in DMSO, aqueous buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Prepare a serial dilution of the inhibitor stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous buffer plate.
-
Mix the plate and incubate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity (absorbance at a wavelength like 620 nm) of each well using a plate reader.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[14]
-
Protocol 3: Stability Assessment by HPLC-MS
This method assesses the degradation of the inhibitor over time under specific conditions.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the desired matrix (e.g., cell culture medium, PBS, plasma).
-
Incubate the samples under various conditions (e.g., 37°C, room temperature, exposure to light).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample and quench any potential reaction by adding a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method. The HPLC will separate the parent compound from any degradation products, and the mass spectrometer will confirm their identities.[13]
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time. This can be used to determine the half-life of the compound under the tested conditions.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing solubility and stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. KRAS G12D inhibitor 22_TargetMol [targetmol.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. captivatebio.com [captivatebio.com]
- 12. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Identifying Off-Target Effects of KRAS G12D Inhibitor 10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing potential off-target effects of KRAS G12D inhibitor 10.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is designed to selectively bind to the mutant KRAS G12D protein, locking it in an inactive state.[1][2] This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through pathways such as the RAF/MEK/ERK MAPK and PI3K pathways, which are critical for cancer cell proliferation and survival.[2][3]
Q2: Why is it important to investigate the off-target effects of this compound?
While designed for high specificity, small molecule inhibitors can sometimes bind to other proteins (off-targets), which can lead to unexpected biological effects or toxicities.[2] Identifying these off-target interactions is crucial for a comprehensive understanding of the inhibitor's mechanism of action, for interpreting experimental results accurately, and for predicting potential clinical side effects.
Q3: What are the common downstream signaling pathways affected by KRAS G12D activation?
The constitutively active KRAS G12D mutant protein activates several downstream pathways involved in cell proliferation, migration, and invasion. The most well-characterized of these are the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[3][4]
Q4: What initial steps should I take if I suspect off-target effects?
If you observe unexpected phenotypes or cellular responses that cannot be explained by the inhibition of KRAS G12D signaling, it is prudent to initiate off-target effect studies. A typical first step is to perform a broad kinase selectivity screen to identify other kinases that may be inhibited by your compound.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
Symptom: You observe that this compound affects the viability of cell lines that do not harbor the KRAS G12D mutation (wild-type KRAS cells).
Possible Cause: The inhibitor may have off-target effects on other proteins essential for cell survival in those specific cell lines.
Troubleshooting Steps:
-
Confirm Genotype: Verify the KRAS mutation status of your cell lines using sequencing or digital PCR.
-
Dose-Response Analysis: Perform dose-response studies in both KRAS G12D mutant and wild-type cell lines. A narrow therapeutic window between the two cell types may suggest off-target activity.
-
Kinase Profiling: Conduct a broad in vitro kinase screen to identify potential off-target kinases that are inhibited by your compound at the concentrations showing effects in wild-type cells.[5][7]
-
Rescue Experiments: Attempt to rescue the phenotype in wild-type cells by overexpressing or activating proteins that are identified as potential off-targets.
Issue 2: Inconsistent Downstream Signaling Inhibition
Symptom: Western blot analysis shows inconsistent or paradoxical changes in the phosphorylation of downstream effectors (e.g., pERK, pAKT) that do not correlate with KRAS G12D inhibition. For instance, you might observe inhibition of pERK but an increase in pAKT.
Possible Cause:
-
The inhibitor may be hitting other kinases or signaling molecules that lead to the activation of parallel or feedback pathways.[8][9]
-
The observed effects could be cell-type specific.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to observe the kinetics of signaling pathway modulation after inhibitor treatment.
-
Phospho-Proteomics: Utilize mass spectrometry-based phospho-proteomics to get a global and unbiased view of signaling changes induced by the inhibitor.
-
Targeted Inhibitor Combination: Use well-characterized inhibitors of other signaling pathways (e.g., PI3K inhibitors) in combination with this compound to dissect the observed signaling network changes.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
This table summarizes hypothetical data from a competitive binding assay screen against a panel of human kinases. The results are presented as the percentage of remaining kinase activity at a fixed concentration of Inhibitor 10.
| Kinase Target | % Activity Remaining (at 1 µM Inhibitor 10) | Interpretation |
| KRAS G12D (On-Target) | 5% | Potent Inhibition |
| Kinase A | 25% | Potential Off-Target |
| Kinase B | 85% | Minimal Inhibition |
| Kinase C | 30% | Potential Off-Target |
| Wild-Type KRAS | 95% | High Selectivity |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement (Hypothetical Data)
CETSA measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates target engagement.
| Protein Target | ΔTm (°C) with Inhibitor 10 | Interpretation |
| KRAS G12D (On-Target) | +5.2°C | Strong Target Engagement |
| Protein X | +2.1°C | Potential Off-Target Engagement |
| Protein Y | +0.3°C | No Significant Engagement |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases using a competitive binding assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested.
-
Assay Plate Preparation: In a multi-well plate, add the kinase panel, a proprietary fluorescent tracer that binds to the ATP pocket of the kinases, and your inhibitor dilutions.
-
Incubation: Incubate the plate to allow the inhibitor to compete with the tracer for binding to the kinases.
-
Detection: Measure the fluorescence signal. A decrease in signal indicates that the inhibitor has displaced the tracer, signifying binding to the kinase.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each inhibitor concentration and determine the IC50 values for any significant hits.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the target engagement of this compound in a cellular context.
-
Cell Treatment: Treat cultured cells expressing KRAS G12D with either vehicle control or this compound for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain the soluble protein fraction.
-
Heat Shock: Aliquot the cell lysates and heat them to a range of different temperatures for a short period. This will cause proteins to denature and precipitate.
-
Protein Separation: Centrifuge the samples to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody specific for KRAS G12D and any suspected off-target proteins.
-
Data Analysis: Quantify the band intensities at each temperature and plot the protein melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Mandatory Visualizations
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ascopubs.org [ascopubs.org]
Technical Support Center: Acquired Resistance to KRAS G12D Inhibitor MRTX1133
This technical support guide is designed for researchers, scientists, and drug development professionals investigating acquired resistance to the selective KRAS G12D inhibitor, MRTX1133. It provides troubleshooting advice, key quantitative data, detailed experimental protocols, and visual diagrams of resistance mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments studying acquired resistance to MRTX1133.
Q1: My KRAS G12D mutant cancer cells, which were initially sensitive to MRTX1133, are now showing reduced sensitivity or have become fully resistant after prolonged culture with the inhibitor. What are the first steps to investigate the mechanism of resistance?
A1: When acquired resistance is observed, a systematic investigation is crucial. Start by:
-
Confirming the Phenotype: Re-run a dose-response assay (e.g., CellTiter-Glo) to confirm the shift in the IC50 value compared to the parental cell line. Ensure the resistance is stable by culturing the cells in a drug-free medium for a short period and then re-challenging them with MRTX1133.
-
Checking for On-Target KRAS Alterations: Acquired resistance to KRAS inhibitors can arise from secondary mutations in the KRAS gene itself that prevent drug binding.[1][2]
-
Action: Perform Sanger or next-generation sequencing (NGS) of the KRAS gene in your resistant cell population to check for new mutations, such as at codons H95 or Y96.[1]
-
-
Assessing Downstream Pathway Reactivation: Even with KRAS G12D inhibited, cells can reactivate downstream pro-survival signaling.
Q2: I've confirmed that my MRTX1133-resistant cells do not have secondary KRAS mutations. However, I see strong reactivation of p-ERK and p-AKT. What are the likely upstream drivers?
A2: This scenario points towards "bypass" mechanisms, where other signaling pathways are activated to circumvent the dependency on KRAS G12D. Key culprits include:
-
Receptor Tyrosine Kinase (RTK) Upregulation/Activation: Feedback mechanisms can lead to the upregulation and activation of RTKs like EGFR, ERBB family members, or MET.[3][4][5]
-
Action: Screen for RTK activation using a phospho-RTK array. Follow up with Western blots for specific RTKs (e.g., p-EGFR, p-HER2, p-MET) and their total protein levels.
-
-
PI3K Pathway Activation: The PI3K pathway is a common route for resistance. This can be driven by increased interaction between KRAS and PI3Kγ or by mutations in genes like PIK3CA.[3][6][7][8]
-
Angiogenesis Signaling: In some models, an autocrine VEGFA/VEGFR2 signaling loop has been identified as a key driver of resistance.[6][7][8]
Q3: My resistant cells show significant morphological changes, consistent with an epithelial-to-mesenchymal transition (EMT). How is this linked to MRTX1133 resistance?
A3: EMT is a well-documented mechanism of resistance to targeted therapies, including KRAS inhibitors.[3][6][9]
-
Mechanism: The transition to a mesenchymal state can reduce dependency on specific oncogenic pathways and confer broad drug resistance. In the context of MRTX1133 resistance, EMT is often linked to the activation of VEGFA/VEGFR2 signaling and PI3Kγ activity.[6][7][8]
-
Action:
-
Verify EMT Markers: Use Western blotting or immunofluorescence to check for changes in EMT markers (e.g., decreased E-cadherin, increased Vimentin, N-cadherin, or ZEB1).
-
Investigate Drivers: Since EMT can be driven by the VEGFA/VEGFR2 axis, assess this pathway as described in Q2.[7]
-
Q4: I want to test combination therapies to overcome resistance in my cell line model. What are the most rational combinations to try?
A4: Based on known resistance mechanisms, several combination strategies are rational:
-
Targeting Upstream RTKs: If you observe RTK activation (e.g., EGFR), combining MRTX1133 with an appropriate RTK inhibitor (e.g., afatinib, a pan-ERBB inhibitor) is a logical step.[4][5][10][11]
-
Inhibiting Downstream Pathways: If MAPK or PI3K pathways are reactivated, co-treatment with MEK inhibitors (like avutometinib) or PI3K/AKT/mTOR inhibitors can re-sensitize cells to MRTX1133.[1][12]
-
Blocking Angiogenesis: In models where VEGFA/VEGFR2 signaling is upregulated, combining MRTX1133 with an anti-VEGFR2 therapy can reverse resistance.[6][7]
-
Targeting Epigenetic Mechanisms: Recent studies show that resistance can be associated with histone acetylation. Combining MRTX1133 with BET inhibitors has been shown to re-sensitize resistant cells.[13]
Quantitative Data Summary: Parental vs. Resistant Models
The following tables summarize typical quantitative data from studies on acquired resistance to MRTX1133. Values are illustrative and will vary by cell line and experimental conditions.
Table 1: In Vitro Sensitivity to MRTX1133
| Cell Line Model | Cell Type | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| Murine PDAC | Pancreatic | ~5 - 20 | > 1000 | > 50 - 200 |
| Human PDAC | Pancreatic | ~10 - 50 | > 1000 | > 20 - 100 |
| Human CRC | Colorectal | ~20 - 100 | > 1000 | > 10 - 50 |
Table 2: Relative Protein Expression/Phosphorylation in Resistant vs. Parental Cells
| Protein | Pathway | Typical Change in Resistant Cells | Method of Detection |
| p-ERK1/2 | MAPK | Increased / Restored | Western Blot |
| p-AKT (S473) | PI3K/AKT | Increased / Restored | Western Blot |
| p-EGFR (Y1068) | RTK Bypass | Increased | Western Blot, p-RTK Array |
| p-VEGFR2 | Angiogenesis | Increased | Western Blot |
| E-cadherin | EMT Marker | Decreased | Western Blot |
| Vimentin | EMT Marker | Increased | Western Blot |
| KRAS Amplification | On-Target | Increased Copy Number | qPCR, WES |
| YAP1 Amplification | Bypass | Increased Copy Number | qPCR, WES |
Detailed Experimental Protocols
Protocol 1: Generation of Acquired Resistant Cell Lines
-
Initial Seeding: Plate KRAS G12D mutant cells at a low density in appropriate culture dishes.
-
Dose Escalation: Begin treatment with MRTX1133 at a concentration equivalent to the cell line's IC50.
-
Monitoring and Media Change: Monitor cell viability. Replace the medium with fresh, drug-containing medium every 3-4 days. Initially, a large percentage of cells will die.
-
Expansion of Surviving Clones: Once the surviving cells begin to proliferate steadily, expand the population.
-
Increasing Concentration: Gradually increase the concentration of MRTX1133 in a stepwise manner (e.g., 1.5x to 2x increments) as the cells become confluent.
-
Stabilization: Continue this process for several months until the cells can proliferate robustly in a high concentration of MRTX1133 (e.g., >1 µM).
-
Characterization: Regularly assess the IC50 of the evolving population to track the development of resistance. Once stable, perform the analyses described in the FAQ section.[1]
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with or without MRTX1133 for a specified time (e.g., 2-24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Vimentin, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Signaling Pathways & Experimental Workflows
Diagram 1: Bypass Mechanisms to KRAS G12D Inhibition
This diagram illustrates how upstream and parallel signaling pathways can be activated to bypass the therapeutic blockade of KRAS G12D by MRTX1133, leading to the reactivation of pro-survival signaling.
Caption: Bypass of MRTX1133 via RTK and PI3K pathway activation.
Diagram 2: Experimental Workflow for Investigating Resistance
This flowchart outlines a standard experimental procedure for identifying and characterizing mechanisms of acquired resistance to MRTX1133.
Caption: Workflow for identifying resistance mechanisms to MRTX1133.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to oncogenic KRAS inhibition in pancreatic cancer. | Broad Institute [broadinstitute.org]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GSE290487 - Angiogenesis blockade overcomes acquired KRAS G12D inhibitor resistance driven by KRAS-PI3Kγ interaction - OmicsDI [omicsdi.org]
- 7. VEGFR2 blockade overcomes acquired KRAS G12D inhibitor resistance driven by PI3Kγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR2 blockade overcomes acquired KRAS G12D inhibitor resistance driven by PI3Kγ activation | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. letswinpc.org [letswinpc.org]
- 12. Validate User [aacrjournals.org]
- 13. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of KRAS G12D Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working to improve the oral bioavailability of KRAS G12D inhibitors.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is achieving good oral bioavailability for KRAS G12D inhibitors a significant challenge?
A: KRAS G12D inhibitors, like many small molecule drugs, face several hurdles to effective oral absorption. The primary challenges are often rooted in their physicochemical properties. Many promising compounds exhibit poor aqueous solubility and/or low intestinal permeability, which are fundamental prerequisites for a drug to be absorbed from the gastrointestinal (GI) tract into the bloodstream.[1][2] Specifically for KRAS G12D, inhibitors must be designed to bind to a challenging protein surface, which can lead to molecular characteristics (e.g., high molecular weight, lipophilicity) that are not optimal for oral delivery.[3][4] Furthermore, some inhibitors may be susceptible to degradation in the harsh environment of the GI tract.[5]
Q2: What are the main physiological barriers that limit the oral absorption of these inhibitors?
A: Beyond the drug's intrinsic properties, physiological barriers in the body actively limit absorption. The two most significant are:
-
First-Pass Metabolism: After a drug crosses the intestinal wall, it enters the portal vein and travels directly to the liver before reaching systemic circulation. Enzymes in the intestinal wall and liver, particularly cytochrome P450 (CYP) enzymes like CYP3A4, can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[6][7][8]
-
Efflux Transporters: The intestines are equipped with protective efflux transporter proteins, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump drugs and other foreign substances back into the GI lumen, preventing their absorption.[9][10] Many anticancer drugs are substrates for these transporters.
Q3: How does the Biopharmaceutics Classification System (BCS) help in understanding and categorizing these challenges?
A: The Biopharmaceutics Classification System (BCS) is a framework that classifies drugs based on their aqueous solubility and intestinal permeability—the two key parameters governing oral absorption.[2] Drugs are divided into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Many kinase inhibitors, including potentially KRAS G12D inhibitors, fall into BCS Class II or IV.[1] This classification is critical because it helps scientists anticipate the primary absorption challenges and select the most appropriate enhancement strategy. For instance, a Class II drug will primarily benefit from formulation strategies that improve solubility, while a Class IV drug requires strategies that address both poor solubility and poor permeability.
Visual Guide 1: The KRAS G12D Signaling Cascade
The diagram below illustrates the central role of KRAS G12D in activating downstream signaling pathways responsible for cell proliferation. Inhibitors aim to block this aberrant signaling.
Caption: Simplified KRAS G12D signaling pathway and the action of inhibitors.
Section 2: Troubleshooting Guides
Problem Area 1: Poor Aqueous Solubility
Q: My KRAS G12D inhibitor shows potent in vitro activity but has very low aqueous solubility, leading to poor exposure in animal models. What formulation strategies can I try?
A: Low solubility is a common issue for BCS Class II/IV compounds. Several formulation strategies can significantly enhance dissolution and, consequently, absorption.[11]
-
Nanoformulations: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area available for dissolution.[12] Wet media milling is a common technique to produce a stable nanocrystalline formulation. This approach has been shown to improve the dissolution rate and mitigate pH-dependent solubility issues for KRAS inhibitors like sotorasib.[12]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can increase its apparent solubility and dissolution rate. Techniques like hot-melt extrusion are used to create ASDs.[13]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS) or liposomes, can improve solubility and may also leverage lymphatic absorption pathways, bypassing some first-pass metabolism.[11][13]
-
Solubility Enhancers: Using excipients like cyclodextrins can form inclusion complexes with the drug molecule, increasing its solubility in water.[12]
Quantitative Data Example: Nanoformulation of a KRAS Inhibitor
The following table summarizes pharmacokinetic data from a study on a nanocrystalline formulation of the KRAS G12C inhibitor sotorasib in rats, demonstrating a significant improvement in oral exposure.[12]
| Formulation | Cmax (ng/mL) | AUClast (h*ng/mL) |
| Physical Mixture | Not Reported | 8294.5 ± 1346.66 |
| Nanosuspension | 3529 ± 564.57 | Significantly Increased |
Problem Area 2: Low Intestinal Permeability & High Efflux
Q: My inhibitor has adequate solubility, but I suspect poor permeability or that it is being removed by efflux pumps. How can I test this?
A: You can assess intestinal permeability and efflux liability using an in vitro Caco-2 cell monolayer assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer of enterocytes, expressing key transporters like P-gp.[14] The assay measures the bidirectional transport of your compound (apical-to-basolateral and basolateral-to-apical). A high efflux ratio (Papp B-A / Papp A-B > 2) strongly suggests your compound is a substrate for an efflux transporter.
Q: My compound is confirmed to be an efflux transporter substrate. What are my options?
A: There are two primary approaches to overcome efflux:
-
Structural Modification: Medicinal chemists can modify the inhibitor's structure to reduce its recognition and binding by efflux transporters. This is a key strategy during lead optimization.[1][11]
-
Pharmacokinetic Boosting: This involves co-administering the drug with an inhibitor of the specific efflux transporter (e.g., a P-gp inhibitor).[5][15] This strategy intentionally creates a drug-drug interaction to boost the bioavailability of the therapeutic agent. However, this can introduce complexities regarding safety and off-target effects.[15]
Visual Guide 2: Decision Tree for Bioavailability Enhancement
This diagram outlines a logical workflow for diagnosing and addressing poor oral bioavailability.
References
- 1. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 2. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS inhibitors: going noncovalent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement | Semantic Scholar [semanticscholar.org]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Role of metabolic enzymes and efflux transporters in the absorption of drugs from the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Link between drug absorption solubility and permeability measurements in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Toxicity Profile of KRAS G12D Inhibitor 10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical toxicity profile of KRAS G12D Inhibitor 10. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities of Inhibitor 10 in preclinical animal models?
A1: In preclinical studies involving rodent and non-rodent species, dose-limiting toxicities associated with Inhibitor 10 have been identified. These are primarily linked to pseudo-allergic reactions.[1] Key observations include a narrow therapeutic index, with acute dose-limiting toxicity occurring shortly after administration at doses just above those demonstrating anti-tumor activity.[1]
Q2: What is the maximum tolerated dose (MTD) of Inhibitor 10 observed in preclinical studies?
A2: The MTD of Inhibitor 10 has been established in repeat-dose toxicology studies in rats and dogs. Plasma exposure levels at the MTD were generally below those required for strong anti-tumor activity, indicating a narrow therapeutic window.[1] For specific MTD values, please refer to the summary table below.
Q3: Are there any known off-target effects associated with Inhibitor 10?
A3: Yes, off-target effects have been reported for some KRAS G12D inhibitors. For instance, agonism of the Mas-related G protein-coupled receptor X2 (MRGPRX2) has been identified as a potential mechanism for the observed pseudo-allergic reactions.[1] This agonism may lead to increases in plasma histamine.[1] Some inhibitors may also interact with other non-KRAS small GTPases.[2]
Q4: Have any hematological toxicities been observed with Inhibitor 10?
A4: Preclinical studies have indicated some hematological effects. A reduction in reticulocytes has been noted as an overlapping toxicity in animal models.[1]
Q5: What is the general safety profile of next-generation KRAS G12D inhibitors like Inhibitor 10?
A5: Newer KRAS G12D inhibitors are being developed with improved safety profiles. For example, some compounds have shown weak inhibition of CYP450 enzymes and negative results in mini-Ames tests for mutagenicity.[3] Some have demonstrated no significant abnormalities in 14-day toxicity studies in rats and mice.[3] However, the potential for a narrow therapeutic index remains a key consideration for this class of inhibitors.[1]
Troubleshooting Guides
Issue 1: Unexpected acute toxicity observed in vivo at doses predicted to be therapeutic.
-
Possible Cause: The narrow therapeutic index of Inhibitor 10. Acute dose-limiting toxicities have been observed at doses just above those required for anti-tumor efficacy.[1]
-
Troubleshooting Steps:
-
Review the dose levels used in your experiment and compare them with the established MTD in the relevant species.
-
Consider an intermittent dosing regimen, which has shown to maintain anti-tumor activity for some KRAS G12D inhibitors.[1]
-
Monitor for clinical signs consistent with pseudo-allergic reactions shortly after dosing.
-
Measure plasma histamine levels to investigate a potential link to MRGPRX2 agonism.[1]
-
Issue 2: Inconsistent anti-tumor efficacy in xenograft models.
-
Possible Cause: Suboptimal plasma exposure of Inhibitor 10.
-
Troubleshooting Steps:
-
Perform pharmacokinetic (PK) analysis to determine the plasma concentrations of Inhibitor 10 in your animal models.
-
Ensure that the plasma exposure levels are within the range demonstrated to have anti-tumor activity in previous studies.
-
Consider optimizing the vehicle and route of administration to improve bioavailability.
-
Issue 3: Discrepancies between in vitro potency and in vivo efficacy.
-
Possible Cause: Poor pharmacokinetic properties or significant in vivo toxicity limiting the achievable therapeutic exposure.
-
Troubleshooting Steps:
-
Conduct comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to understand the compound's disposition in vivo.
-
Evaluate the potential for off-target toxicities that may occur at concentrations required for in vivo efficacy.
-
Correlate PK data with pharmacodynamic (PD) markers in the tumor to confirm target engagement at tolerated doses.
-
Quantitative Toxicity Data Summary
| Parameter | Species | Value/Observation | Reference |
| Dose-Limiting Toxicity | Rat, Dog | Pseudo-allergic reactions | [1] |
| Reduction in reticulocytes | [1] | ||
| Inflammatory response (clinical pathology) | [1] | ||
| Maximum Tolerated Dose (MTD) | Rat, Dog | Plasma exposures at MTD below those for strong anti-tumor activity | [1] |
| Off-Target Activity | In vitro | MRGPRX2 agonism | [1] |
| In vitro | Potential for binding to non-KRAS small GTPases | [2] | |
| Genotoxicity | In vitro | Negative in mini-Ames test for some analogs | [3] |
| CYP450 Inhibition | In vitro | Weak inhibition for some analogs | [3] |
Experimental Protocols
Protocol 1: In Vivo Repeat-Dose Toxicology Study
-
Animal Model: Male and female Sprague-Dawley rats and Beagle dogs.
-
Dosing: Inhibitor 10 administered via oral gavage or intravenous infusion once daily for 14 or 28 consecutive days. A vehicle control group is included. At least three dose levels are tested, informed by initial dose range-finding studies.
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for clinical signs of toxicity, including changes in behavior, appearance, and signs of allergic reactions.
-
Body Weight: Measured twice weekly.
-
Food Consumption: Measured weekly.
-
Clinical Pathology: Blood samples collected at baseline and termination for hematology (including reticulocyte counts) and clinical chemistry analysis. Plasma histamine levels may also be measured.
-
Gross Pathology: Full necropsy performed at the end of the study.
-
Histopathology: A comprehensive panel of tissues is collected, fixed, and examined microscopically.
-
-
Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and characterization of target organ toxicities.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Off-Target Identification
-
Objective: To identify cellular targets of Inhibitor 10 that may be responsible for off-target toxicities.[1]
-
Cell Line: A relevant cell line expressing potential off-targets (e.g., HEK293 cells transfected with MRGPRX2).
-
Procedure:
-
Treat intact cells with Inhibitor 10 or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of target protein remaining in the soluble fraction by Western blot or other quantitative proteomics methods.
-
-
Interpretation: Binding of Inhibitor 10 to a target protein stabilizes it against thermal denaturation, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Visualizations
Caption: KRAS G12D signaling pathway and the inhibitory action of Inhibitor 10.
Caption: Preclinical toxicity assessment workflow for Inhibitor 10.
References
Technical Support Center: Optimizing In Vivo Studies with KRAS G12D Inhibitor MRTX1133
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the KRAS G12D inhibitor, MRTX1133, in in vivo studies.
Troubleshooting Guide
Q1: What is the recommended starting dose and administration route for MRTX1133 in mouse xenograft models?
A1: Due to low intrinsic oral bioavailability, intraperitoneal (IP) injection is the recommended route of administration for MRTX1133 in mice.[1] Preclinical studies have demonstrated anti-tumor efficacy at doses of 3, 10, and 30 mg/kg administered twice daily (BID).[1][2] A 30 mg/kg BID dose has been shown to result in near-complete tumor regression in some models.[3][4] The selection of the optimal dose will depend on the specific tumor model being used.
Q2: My tumor xenografts are not responding to MRTX1133 treatment. What are the possible reasons and troubleshooting steps?
A2: Lack of response to MRTX1133 could be due to several factors:
-
Suboptimal Dosage: The dose may be too low for your specific tumor model. Consider performing a dose-escalation study starting from 3 mg/kg BID up to 30 mg/kg BID to determine the maximally effective dose.[1]
-
Intrinsic Resistance: Not all KRAS G12D mutant tumors are sensitive to MRTX1133.[3] Some tumor lines may have intrinsic resistance mechanisms. It is advisable to confirm the KRAS G12D mutation status of your cell line and consider in vitro sensitivity testing prior to in vivo studies.
-
Acquired Resistance: Prolonged treatment can lead to acquired resistance.[5] Potential mechanisms include secondary KRAS mutations or activation of bypass signaling pathways.[5] If tumors initially respond and then regrow, consider collecting tissue for molecular analysis to investigate resistance mechanisms.
-
Drug Formulation and Stability: Ensure proper formulation of MRTX1133. For in vivo use, it has been formulated in 10% research grade Captisol in 50 mmol/L citrate buffer (pH 5.0). The formulated drug should be protected from light and stored at 4°C for up to one week.
Q3: I am observing toxicity or weight loss in my study animals. How can I manage this?
A3: While studies have reported no overt signs of toxicity at doses up to 30 mg/kg BID,[3][4] toxicity can be model-dependent.
-
Dose Reduction: If toxicity is observed, consider reducing the dose. A dose of 10 mg/kg BID has shown significant anti-tumor activity with less potential for toxicity.[1]
-
Monitor Animal Health: Closely monitor the animals for weight loss, changes in behavior, and other signs of distress. Ensure compliance with institutional animal care and use guidelines.
-
Vehicle Control: Always include a vehicle-treated control group to distinguish drug-related toxicity from other experimental variables.
Q4: How can I confirm that MRTX1133 is hitting its target in the tumor tissue?
A4: Pharmacodynamic (PD) studies can confirm target engagement.
-
pERK and pS6 Inhibition: MRTX1133 inhibits the KRAS downstream signaling pathways, including the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3] You can assess the levels of phosphorylated ERK (pERK) and phosphorylated S6 (pS6) in tumor lysates via Western blot or immunohistochemistry (IHC).[3][4] Significant inhibition of pERK and pS6 has been observed as early as 1 hour post-dose.[1]
-
RAS Activity Assay: A direct measurement of active, GTP-bound RAS can also be performed on tumor lysates.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MRTX1133?
A1: MRTX1133 is a potent and selective, non-covalent inhibitor of the KRAS G12D mutant protein.[2][3] It binds to KRAS G12D in both its active (GTP-bound) and inactive (GDP-bound) states, preventing downstream signaling through pathways like RAF/MEK/ERK and PI3K/AKT/mTOR, which are critical for tumor cell proliferation and survival.[3][6][7]
Q2: What is the pharmacokinetic profile of MRTX1133?
A2: In rats, after intravenous administration of 5 mg/kg, the half-life (t1/2) was 2.88 hours.[1][7][8] After oral administration of 25 mg/kg, the peak plasma concentration (Cmax) was reached at 45 minutes, with a t1/2 of 1.12 hours.[1][7][8] The oral bioavailability is very low.[1][7][8][9][10] MRTX1133 is widely distributed to tissues, with high concentrations found in the liver, spleen, kidney, and lung.[1][7][8]
Q3: Are there any known combination therapies that enhance the efficacy of MRTX1133?
A3: Preclinical studies suggest that combining MRTX1133 with inhibitors of upstream receptor tyrosine kinases (RTKs), mTOR, or AKT could enhance its anti-tumor activity and overcome resistance.[5]
Q4: What is the expected anti-tumor efficacy of MRTX1133 in vivo?
A4: MRTX1133 has demonstrated dose-dependent anti-tumor efficacy in various KRAS G12D-mutant xenograft models.[1] This ranges from tumor growth inhibition at lower doses (e.g., 81% at 3 mg/kg BID in the HPAC model) to significant tumor regression at higher doses (e.g., 85% regression at 30 mg/kg BID in the HPAC model).[1][3][4] In some models, a dose of 10 mg/kg BID has been shown to be the maximally effective dose.[1]
Data Summary
Table 1: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer Xenograft Models
| Tumor Model | Dose (IP, BID) | Outcome | Citation |
| HPAC | 3 mg/kg | 81% tumor growth inhibition | [1] |
| HPAC | 10 mg/kg | 16% tumor regression | [1] |
| HPAC | 30 mg/kg | 85% tumor regression | [1][3][4] |
| Panc 04.03 | 3 mg/kg | 94% tumor growth inhibition | [2] |
| Panc 04.03 | 10 mg/kg | -62% tumor regression | [2] |
| Panc 04.03 | 30 mg/kg | -73% tumor regression | [2] |
Table 2: Pharmacokinetic Parameters of MRTX1133 in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (25 mg/kg) | Citation |
| Cmax | - | 129.90 ± 25.23 ng/mL | [1][7][8] |
| Tmax | - | 45 min | [1][7][8] |
| t1/2 | 2.88 ± 1.08 h | 1.12 ± 0.46 h | [1][7][8] |
| Bioavailability | - | 2.92% | [7][8] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture KRAS G12D mutant human cancer cells (e.g., HPAC, Panc 04.03) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare MRTX1133 in a suitable vehicle (e.g., 10% Captisol in 50 mM citrate buffer, pH 5.0).
-
Administer MRTX1133 or vehicle via intraperitoneal (IP) injection at the desired dose (e.g., 3, 10, or 30 mg/kg) twice daily (BID).[1]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the vehicle control.
-
Visualizations
References
- 1. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]
- 8. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in KRAS G12D inhibitor 10 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with KRAS G12D inhibitor 10. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Question 1: Why am I seeing inconsistent IC50 values in my cell viability assays?
Inconsistent IC50 values in cell viability assays can arise from several factors, ranging from cell culture conditions to assay execution. It's crucial to ensure uniformity across all experimental steps.
Troubleshooting Guide for Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Cell Line Health and Passage Number | Maintain a consistent, low passage number for your cell lines. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination. |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for all wells. Uneven cell distribution can lead to variability in the final readout.[1] |
| Serum Variability | Use the same batch of fetal bovine serum (FBS) for the duration of an experiment. If changing batches, perform a bridging study to ensure consistent cell growth and inhibitor response. Consider serum starvation prior to and during treatment to reduce background signaling.[1][2][3][4] |
| Inhibitor 10 Stock and Dilution Errors | Prepare fresh serial dilutions of inhibitor 10 for each experiment from a validated stock solution. Ensure complete solubilization of the compound in your chosen solvent (e.g., DMSO). |
| Assay Incubation Time | Optimize the incubation time with inhibitor 10. Too short an incubation may not allow for the full effect of the compound, while too long may lead to secondary effects or cell death due to nutrient depletion. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Reagent and Plate Equilibration | Allow plates and assay reagents (e.g., CellTiter-Glo®) to equilibrate to room temperature before use to ensure optimal enzymatic activity and consistent results.[5][6] |
Question 2: My Western blot results show variable or no inhibition of phospho-ERK (pERK). What could be the cause?
Inconsistent pERK inhibition is a common challenge. The MAPK pathway, which includes ERK, is a primary downstream target of KRAS, making pERK a critical pharmacodynamic marker.[7][8][9]
Troubleshooting Guide for Inconsistent pERK Inhibition
| Potential Cause | Recommended Solution |
| High Basal pERK Levels | Serum contains growth factors that activate the MAPK pathway. Serum-starve cells for 4-16 hours before inhibitor treatment to reduce basal pERK levels and enhance the signal window for observing inhibition.[1][2][3][4] |
| Suboptimal Inhibitor Incubation Time | Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal time point for observing maximal pERK inhibition with inhibitor 10. |
| Rapid Pathway Reactivation | The KRAS signaling pathway can be subject to feedback reactivation.[10] If you suspect this, analyze pERK levels at earlier time points after inhibitor addition. |
| Lysis Buffer and Inhibitor Choice | Use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation status of ERK.[11] |
| Protein Loading and Transfer Issues | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA). Verify efficient protein transfer to the membrane by using a loading control (e.g., total ERK, GAPDH) and Ponceau S staining.[12] |
| Antibody Performance | Use validated primary antibodies for both pERK and total ERK. Optimize antibody dilutions and incubation conditions. Ensure the use of a fresh, appropriate secondary antibody.[11] |
Question 3: My in vivo xenograft studies with inhibitor 10 are showing inconsistent tumor growth inhibition. Why might this be happening?
In vivo experiments introduce a higher level of complexity. Factors related to the animal model, tumor heterogeneity, and drug formulation can all contribute to variability.
Troubleshooting Guide for Inconsistent In Vivo Results
| Potential Cause | Recommended Solution |
| Tumor Model Selection | The choice of mouse model is critical. Genetically engineered mouse models (GEMMs) like the KPC mouse (KrasLSL-G12D/+; Trp53LSL-R172H/+; p48-Cre) can more accurately mimic human pancreatic cancer than subcutaneous xenografts.[13][14] |
| Tumor Heterogeneity | Even within the same cell line, tumors can exhibit heterogeneity. Ensure consistent tumor cell implantation techniques and start treatment when tumors reach a uniform, pre-determined size. |
| Inhibitor 10 Formulation and Dosing | Ensure the formulation of inhibitor 10 is stable and allows for consistent bioavailability. Optimize the dose and dosing schedule (e.g., once daily, twice daily) through pharmacokinetic and pharmacodynamic studies. |
| Acquired Resistance | Tumors can develop resistance to KRAS inhibitors over time.[14][15] This can be due to mechanisms like amplification of the mutant KRAS allele or activation of bypass signaling pathways.[10][14] Consider collecting tumor samples at the end of the study for molecular analysis. |
| Animal Health and Husbandry | Maintain consistent animal housing conditions and monitor animal health closely. Stress and illness can impact tumor growth and drug metabolism. |
Quantitative Data Summary
The following tables summarize key quantitative data for various KRAS G12D inhibitors from preclinical studies.
Table 1: In Vitro Potency of KRAS G12D Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | IC50 | Citation(s) |
| HRS-4642 | Various KRAS G12D mutant lines | Not specified | 2.329–822.2 nM | [9] |
| MRTX1133 | PANC-1 | 3D Spheroid pERK | 3.1 nM | [16] |
| MRTX-EX185 | PANC-1 | 3D Spheroid pERK | 23 nM | [16] |
Table 2: In Vivo Efficacy of KRAS G12D Inhibitors
| Inhibitor | Tumor Model | Key Finding | Citation(s) |
| MRTX1133 | Pancreatic cancer mouse models (including KPC) | Shrank tumors or halted their growth. | [13] |
| HRS-4642 | AsPC-1, GP2d xenografts, and lung adenocarcinoma PDX models | Significantly inhibited tumor growth. | [17] |
| ASP3082 | KRAS G12D xenograft models | Dose-dependent tumor regression without body weight loss. | [18] |
| TH-Z835 | Pancreatic cancer xenograft models | Significantly reduced tumor volume. | [19] |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo® 2.0
This protocol is for determining the IC50 of inhibitor 10 in a 96-well format.
-
Cell Seeding:
-
Trypsinize and count cells (e.g., PANC-1, AsPC-1).
-
Seed cells in a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of inhibitor 10 in complete medium at 2x the final desired concentration.
-
Remove the old medium from the cell plate and add 100 µL of the appropriate inhibitor dilution or vehicle control to each well.
-
Incubate for the desired time (e.g., 72 hours) at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® 2.0 reagent to room temperature for at least 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.[5][6][20]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the average background luminescence from control wells (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-ERK (pERK) and Total ERK
This protocol describes the analysis of pERK levels following treatment with inhibitor 10.
-
Cell Culture and Treatment:
-
Seed cells (e.g., 1 x 10^6 cells) in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: Gently wash the cells with sterile PBS and replace the complete medium with serum-free medium. Incubate for 12-16 hours.[4]
-
Treat the cells with various concentrations of inhibitor 10 or vehicle control for the optimized duration (e.g., 2 hours).
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK (e.g., Cell Signaling Technology, #4370) diluted in blocking buffer overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK.
-
Signaling Pathways and Experimental Workflows
KRAS G12D Signaling Pathway
The KRAS G12D mutation leads to the constitutive activation of KRAS, which in turn activates downstream pro-survival and proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[7][9][17]
Caption: Simplified KRAS G12D signaling pathway and the point of intervention for inhibitor 10.
Experimental Workflow for KRAS G12D Inhibitor Testing
This workflow outlines a typical preclinical evaluation process for a novel KRAS G12D inhibitor.
Caption: A standard workflow for the preclinical testing of a KRAS G12D inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. 5 tips for mastering GPCR signaling with phospho-ERK assay. | Revvity [revvity.com]
- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. promega.com [promega.com]
- 6. ch.promega.com [ch.promega.com]
- 7. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. doaj.org [doaj.org]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Technical Support Center: Overcoming Feedback Reactivation in KRAS G12D Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on KRAS G12D inhibition.
Frequently Asked Questions (FAQs)
Q1: What is feedback reactivation in the context of KRAS G12D inhibition?
A1: Feedback reactivation is an adaptive resistance mechanism that limits the efficacy of KRAS G12D inhibitors.[1][2][3] When the mutant KRAS G12D protein is inhibited, the downstream signaling pathways it normally drives, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, are suppressed.[4][5] This suppression disrupts negative feedback loops that are normally in place to regulate these pathways.[6][7] The loss of this negative feedback leads to the hyperactivation of upstream receptor tyrosine kinases (RTKs), such as EGFR.[1][5][8] These activated RTKs can then reactivate downstream signaling through wild-type RAS isoforms (HRAS and NRAS) or by promoting the activation of any remaining uninhibited KRAS G12D, thereby circumventing the inhibitor's action and promoting cell survival and proliferation.[3][9][10]
Figure 1. Simplified signaling pathway of KRAS G12D and the feedback reactivation loop.
Q2: What are the primary strategies to overcome this feedback reactivation?
A2: The most effective strategy is the use of combination therapies that target multiple nodes in the signaling pathway.[11] This approach, often referred to as vertical inhibition, aims to block both the primary oncogenic driver and the escape routes created by feedback.[12] Key combination strategies currently under investigation include:
-
Co-inhibition of upstream activators: This involves pairing the KRAS G12D inhibitor with inhibitors of proteins that act upstream of RAS, such as:
-
EGFR inhibitors (e.g., cetuximab, afatinib) to block the RTK activation that initiates the feedback loop.[5][8][13]
-
SHP2 inhibitors (e.g., TNO155) to block the signaling cascade from multiple RTKs to RAS.[9][10]
-
SOS1 inhibitors to prevent the exchange of GDP for GTP on RAS proteins, thus keeping them in an inactive state.[11]
-
-
Co-inhibition of downstream effectors: This involves targeting key components of the downstream signaling pathways, such as MEK or PI3K/mTOR inhibitors.[11][14]
-
Combination with immunotherapy: KRAS G12D inhibition can alter the tumor microenvironment by increasing the infiltration of CD8+ T cells.[15] Combining KRAS inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1) has shown promise in preclinical models, leading to more durable tumor regression.[15]
Figure 2. Combination strategies to overcome feedback reactivation in KRAS G12D inhibition.
Troubleshooting Experimental Issues
Q3: My Western blot shows incomplete suppression or a rebound of p-ERK/p-AKT levels after treating KRAS G12D mutant cells with an inhibitor. What is happening and how can I investigate it?
A3: This is a classic sign of adaptive feedback reactivation.[9][10] While the inhibitor is likely engaging its target (KRAS G12D), the cell is compensating by reactivating the MAPK and/or PI3K-AKT pathways.
Troubleshooting Steps & Experimental Protocols:
-
Confirm Target Engagement: First, ensure the inhibitor is working as expected. While direct binding assays are complex, you can infer target engagement by observing a very early, transient decrease in p-ERK levels.
-
Perform a Time-Course Experiment: Analyze p-ERK and p-AKT levels at multiple time points after inhibitor treatment (e.g., 1, 4, 8, 24, 48 hours). A rebound in phosphorylation after an initial drop is strong evidence of feedback.[10]
-
Investigate Upstream RTK Activation: Use a phospho-RTK array or perform Western blots for phosphorylated forms of key RTKs like EGFR, FGFR1, and AXL to see if they are activated upon KRAS G12D inhibition.[1]
-
Assess Wild-Type RAS Activation: Feedback often proceeds through wild-type (WT) RAS isoforms. A RAS-GTP pulldown assay can determine the levels of active, GTP-bound NRAS and HRAS. An increase in WT RAS-GTP levels following treatment with a KRAS G12D specific inhibitor points to this mechanism.[9][10]
-
Cell Culture and Treatment: Plate KRAS G12D mutant cells (e.g., MIA PaCa-2, SW837) and allow them to adhere overnight. Treat with your KRAS G12D inhibitor at the desired concentration for various time points. Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize phospho-protein levels to total protein levels.
Q4: How do I design an experiment to test for synergistic effects between a KRAS G12D inhibitor and a second agent (e.g., an EGFR or SHP2 inhibitor)?
A4: To demonstrate synergy, you need to show that the combination of two drugs is more effective than the additive effect of each drug alone. This is typically done using a cell viability assay and analyzing the data with a synergy model like the Bliss Independence or Loewe Additivity model.
Figure 3. Experimental workflow for assessing drug synergy in vitro.
-
Select Cell Lines: Choose one or more KRAS G12D-mutant cancer cell lines.
-
Determine Single-Agent IC50s: First, perform dose-response curves for each inhibitor individually to determine their IC50 (half-maximal inhibitory concentration) values.
-
Design Combination Matrix: Create a matrix of concentrations for both drugs. A common approach is to use a 6x6 or 8x8 matrix with concentrations ranging from well below to well above the IC50 of each drug.
-
Cell Plating and Dosing: Seed cells in 96-well plates. After they adhere, treat them with the drug combinations according to your matrix design. Include wells for vehicle control (no drug) and each drug alone.
-
Incubation: Incubate the plates for a period sufficient to observe effects on proliferation (typically 72 to 120 hours).
-
Cell Viability Measurement: Use a suitable assay to measure cell viability (e.g., CellTiter-Glo®, which measures ATP levels).
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls to get the percent inhibition for each drug combination.
-
Input the data into a synergy analysis software (e.g., SynergyFinder, Combenefit) to calculate synergy scores based on established models. A score greater than expected for an additive effect indicates synergy.
-
Quantitative Data Summary
The following tables summarize data from preclinical studies, illustrating the benefit of combination therapies in overcoming resistance to KRAS inhibitors.
Table 1: In Vitro Efficacy of KRAS G12D Inhibitor MRTX1133 Alone and in Combination
| Cell Line (Cancer Type) | Treatment | IC50 (nM) | Fold Improvement |
| HPAF-II (Pancreatic) | MRTX1133 | ~5 | - |
| MRTX1133 + Afatinib (EGFRi) | <1 | >5 | |
| AsPC-1 (Pancreatic) | MRTX1133 | ~10 | - |
| MRTX1133 + Afatinib (EGFRi) | ~2 | 5 |
Data adapted from studies demonstrating that EGFR inhibition enhances the efficacy of KRAS G12D inhibitors. The combination of MRTX1133 with the ERBB family inhibitor afatinib has been shown to reduce resistance and improve outcomes in preclinical models of pancreatic cancer.[13]
Table 2: In Vivo Tumor Growth Inhibition with Combination Therapy
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Notes |
| MIA PaCa-2 (Pancreatic) | KRAS G12C Inhibitor (ARS-1620) | ~40% | Monotherapy shows modest effect. |
| SHP2 Inhibitor | ~20% | Monotherapy shows modest effect. | |
| ARS-1620 + SHP2 Inhibitor | >90% (Regression) | Combination leads to significant tumor regression.[10] | |
| KRAS G12D PDX (Colorectal) | MRTX1133 | ~50% | Monotherapy is cytostatic. |
| MRTX1133 + Cetuximab (EGFRi) | >80% | Combination enhances tumor growth inhibition.[8] |
Data are representative of findings from multiple studies showing that while KRAS inhibitor monotherapy often slows tumor growth, combination with an upstream (SHP2i) or feedback pathway (EGFRi) inhibitor is required to achieve significant tumor regression.[8][10]
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Negative feedback and adaptive resistance to the targeted therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. letswinpc.org [letswinpc.org]
- 14. researchgate.net [researchgate.net]
- 15. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
Synergistic drug combinations with KRAS G12D inhibitor 10 to enhance efficacy.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the KRAS G12D Inhibitor 10 in combination therapies to enhance efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synergistic drug combinations with this compound?
A1: Preclinical studies have identified several effective combination strategies to enhance the anti-tumor activity of KRAS G12D inhibitors. The primary rationale for these combinations is to overcome adaptive resistance mechanisms that limit the efficacy of monotherapy. Key synergistic partners include:
-
MEK Inhibitors (e.g., Trametinib): Targeting MEK, a downstream effector in the MAPK pathway, can prevent the rebound phosphorylation of ERK often observed after treatment with a KRAS G12D inhibitor alone.[1]
-
Pan-ERBB Inhibitors (e.g., Afatinib): Inhibition of KRAS G12D can lead to a feedback activation of ERBB signaling (EGFR and HER2).[2] Combining this compound with a pan-ERBB inhibitor can block this escape pathway and lead to more durable tumor regression.[2][3]
-
Immune Checkpoint Inhibitors: KRAS G12D inhibition has been shown to remodel the tumor microenvironment by increasing CD8+ T cell infiltration.[4][5] Combining with immune checkpoint inhibitors can leverage this effect to achieve sustained, immune-mediated tumor clearance.[4][5]
-
PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is another critical downstream signaling route for KRAS.[6] In some contexts, dual inhibition of the MAPK and PI3K pathways can be more effective.
Q2: Why does this compound monotherapy often lead to a transient response?
A2: Monotherapy with KRAS G12D inhibitors can be initially effective, but tumors often develop resistance.[4][6] This is primarily due to cellular rewiring and feedback mechanisms that reactivate downstream signaling pathways.[6] Common mechanisms of resistance include:
-
Reactivation of the MAPK Pathway: Tumor cells can reactivate ERK signaling through various feedback loops, even in the presence of the KRAS G12D inhibitor.[1]
-
Activation of Parallel Signaling Pathways: Increased signaling through the PI3K-AKT-mTOR pathway can compensate for the inhibition of the MAPK pathway.[7][8]
-
Genomic Alterations: Acquired mutations in other genes (e.g., NRAS, BRAF, EGFR) or amplification of the KRAS gene itself can render the cells less dependent on the original KRAS G12D driver mutation.[9][10]
-
Epithelial-to-Mesenchymal Transition (EMT): Changes in the cellular state, such as undergoing EMT, can be associated with resistance to KRAS inhibition.[7][8]
Q3: What are the key signaling pathways to monitor when evaluating synergistic combinations?
A3: The most critical pathways to monitor are the MAPK and PI3K/AKT pathways, as they are the primary downstream effectors of KRAS. Key proteins to analyze by western blot include:
-
MAPK Pathway: p-ERK, total ERK, p-MEK, total MEK
-
PI3K/AKT Pathway: p-AKT (at both Ser473 and Thr308), total AKT, p-mTOR, total mTOR
Monitoring the phosphorylation status of these proteins will provide insights into the effectiveness of the combination therapy in suppressing oncogenic signaling.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and work quickly to prevent cells from settling.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Drug precipitation.
-
Solution: Check the solubility of this compound and the combination drug in your culture medium. Prepare fresh drug dilutions for each experiment and visually inspect for any precipitates before adding to the cells.
-
Issue 2: No synergistic effect observed with a MEK inhibitor.
-
Possible Cause: Suboptimal drug concentrations.
-
Solution: Perform a dose-response matrix experiment with a range of concentrations for both this compound and the MEK inhibitor to identify the optimal concentrations for synergy.
-
-
Possible Cause: The cell line may have intrinsic resistance mechanisms.
-
Solution: Analyze the baseline expression and phosphorylation of key signaling proteins (ERK, AKT) in the untreated cells. The cell line may have a co-occurring mutation that bypasses the MAPK pathway.
-
-
Possible Cause: Timing of drug addition and endpoint measurement.
-
Solution: The synergistic effect may be time-dependent. Consider varying the incubation time (e.g., 24, 48, 72 hours) to capture the optimal window for synergy.
-
Issue 3: Difficulty interpreting western blot results for p-ERK.
-
Possible Cause: Transient p-ERK rebound.
-
Solution: Inhibition of KRAS G12D can lead to a rapid but transient decrease in p-ERK, followed by a rebound.[1] Perform a time-course experiment (e.g., 2, 4, 8, 24, 48 hours) to observe the dynamics of p-ERK inhibition and rebound.
-
-
Possible Cause: Poor antibody quality.
-
Solution: Use a validated phospho-specific antibody. Ensure proper blocking and antibody dilution as per the manufacturer's protocol. Include positive and negative controls.
-
-
Possible Cause: Protein degradation.
-
Solution: Prepare cell lysates with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Quantitative Data Summary
Table 1: In Vitro Synergy of this compound with Combination Agents in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Combination Agent | Cell Line | Assay | Key Finding | Reference |
|---|---|---|---|---|
| Afatinib (Pan-ERBB Inhibitor) | KRAS G12D PDAC Patient-Derived Organoids | Cell Viability (3D) | Potent synergy observed; combination was effective in models with acquired resistance to KRAS G12D inhibitor monotherapy. | [2] |
| Trametinib (MEK Inhibitor) | KRAS G12D NSCLC Cell Lines | Cell Viability | MEK inhibitors enhanced the efficacy of the KRAS G12D inhibitor. | [1] |
| Immune Checkpoint Inhibitor (Anti-CTLA-4) | Syngeneic Mouse Models | Tumor Growth Inhibition | Combination led to sustained tumor regression and improved survival. | [4][5] |
| KYAN-001 (HDAC4/6 Inhibitor) + MEK Inhibitor | PANC-1, AsPC-1 (KRAS G12D) | Cell Viability | Synergistic interaction observed in KRAS G12D mutant cells compared to KRAS wild-type. |[11] |
Signaling Pathway and Workflow Diagrams
Caption: KRAS G12D signaling and points of therapeutic intervention.
Caption: Experimental workflow for evaluating drug synergy.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol describes a method for assessing cell viability in response to drug treatment and calculating synergy scores.
Materials:
-
KRAS G12D mutant cancer cell line
-
96-well or 384-well clear bottom, white-walled plates
-
Cell culture medium
-
This compound
-
Combination drug
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in culture medium to the desired concentration.
-
Seed cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare a dose-response matrix of this compound and the combination drug. This is typically an 8x8 or 10x10 matrix of concentrations.
-
Include wells for vehicle control (e.g., DMSO), each drug alone, and the combinations.
-
Add the drugs to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
Protocol 2: Western Blotting for MAPK and PI3K/AKT Pathway Analysis
This protocol outlines the procedure for analyzing the phosphorylation status of key signaling proteins.
Materials:
-
Treated cell samples
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.[14][16]
-
Wash the membrane three times for 10 minutes each with TBST.[16]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total ERK) or a loading control (e.g., GAPDH).[14]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. letswinpc.org [letswinpc.org]
- 4. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 5. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - The Cancer Letter [cancerletter.com]
- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jwatch.org [jwatch.org]
- 10. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell viability assay for drug synergy [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
KRAS G12D inhibitor 10 stability in different solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with KRAS G12D inhibitor 10. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the inhibitor's stability in various solvents, proper handling procedures, and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and specific small molecule inhibitor of the KRAS G12D mutant protein. This particular compound is identified as compound 34 in patent WO2021108683A1.[1] The Ras family of proteins are key intracellular signaling molecules involved in cell growth and development, and the KRAS G12D mutation is a significant oncogenic driver in various cancers.[1][2][3]
Q2: What is the recommended solvent for reconstituting this compound?
A2: While specific public data for this compound is limited, similar small molecule inhibitors are typically dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cellular assays, ensure the final concentration of DMSO is low (generally <0.5%) to avoid solvent-induced cytotoxicity.[4]
Q3: How should I store the inhibitor in its solid and dissolved forms?
A3: Proper storage is critical to maintain the integrity and stability of the inhibitor.[5]
-
Solid Form (Powder): Store at -20°C for long-term stability (up to 3 years is common for many small molecules). Some compounds may be stable at 4°C for shorter periods (up to 2 years).[4]
-
In Solvent (Stock Solution): Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed at -80°C for optimal stability (up to 6 months). For short-term use, storage at -20°C for up to one month is also feasible.[4]
Q4: Is there quantitative data on the stability of this compound in different solvents?
A4: Specific, publicly available quantitative stability data for this compound is limited. Stability can be affected by the specific inhibitor, solvent purity, storage temperature, and exposure to light and air.[5] It is best practice to perform your own stability assessment for the specific experimental conditions. Below is an exemplary table illustrating typical stability data for a small molecule inhibitor.
Data Presentation: Stability of this compound
Note: The following data is illustrative and intended to serve as a general guideline. Actual stability should be confirmed experimentally.
| Solvent | Storage Temp. | Concentration | Duration | Purity by HPLC (% Initial) | Notes |
| DMSO | -80°C | 10 mM | 6 Months | >99% | Recommended for long-term storage of stock solutions. |
| DMSO | -20°C | 10 mM | 1 Month | >98% | Suitable for short-term storage. Avoid multiple freeze-thaw cycles. |
| DMSO | 4°C | 10 mM | 1 Week | ~95% | Not recommended for storage; risk of degradation and water absorption. |
| DMSO | Room Temp | 10 mM | 24 Hours | ~90% | Significant degradation may occur. Prepare fresh for experiments. |
| Ethanol | -20°C | 1 mM | 1 Month | ~97% | Lower stability compared to DMSO. |
| PBS (pH 7.4) | 4°C | 10 µM | 24 Hours | <90% | Low solubility and stability in aqueous buffers. Prepare fresh daily. |
Experimental Protocols & Workflows
Protocol: Assessing Inhibitor Stability via HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time. High-Performance Liquid Chromatography (HPLC) is used to separate the parent compound from any degradation products.[6][7]
Objective: To quantify the percentage of the intact inhibitor remaining after incubation under various conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Acetonitrile, Water)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 reverse-phase HPLC column
-
Controlled environmental chambers or incubators[7]
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Accurately weigh the inhibitor and dissolve it in the chosen solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This is your Time 0 sample.
-
Sample Incubation: Aliquot the stock solution into multiple vials. Store these vials under the desired test conditions (e.g., -20°C, 4°C, Room Temperature). Protect samples from light if the compound is light-sensitive.[6]
-
Time Points: At designated time points (e.g., 0, 24h, 48h, 1 week, 1 month), remove one aliquot from each storage condition for analysis.
-
HPLC Analysis:
-
Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.
-
Inject the sample into the HPLC system.
-
Run a gradient elution method (e.g., starting with high aqueous content and increasing the organic solvent) to separate the parent compound from potential degradation products.
-
Monitor the elution profile using a UV detector at the compound's absorbance maximum.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact inhibitor based on the retention time from the Time 0 sample.
-
Integrate the area under the curve (AUC) for the parent peak at each time point.
-
Calculate the percentage of inhibitor remaining relative to the Time 0 sample: (% Remaining) = (AUC_timepoint_X / AUC_timepoint_0) * 100.
-
Below is a visual representation of the experimental workflow.
KRAS G12D Signaling Pathway
The KRAS G12D mutation locks the KRAS protein in a constitutively active, GTP-bound state. This leads to the continuous activation of downstream pro-proliferative and survival signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[2] this compound is designed to block these aberrant signals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Inhibitor Activity | 1. Inhibitor Degradation: Compound has degraded due to improper storage (e.g., repeated freeze-thaw, prolonged storage at room temp/4°C, exposure to light).[5] | • Prepare fresh stock solutions from solid powder.• Aliquot stock solutions to minimize freeze-thaw cycles.[4]• Store aliquots at -80°C and protect from light. |
| 2. Incorrect Concentration: Error in weighing, calculation, or serial dilution. | • Re-verify all calculations.• Use a calibrated balance for weighing.• Prepare a fresh dilution series from a new stock aliquot. | |
| 3. Low Solubility: Inhibitor has precipitated out of the aqueous cell culture medium. | • Visually inspect media for precipitates after adding the inhibitor.• Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells.• Consider using a formulation with solubilizing agents like PEG300 or Tween-80 for in vivo studies.[8] | |
| High Variability Between Replicates | 1. Incomplete Dissolution: The compound is not fully dissolved in the stock solution. | • Vortex the stock solution thoroughly before making dilutions.• Gentle warming or sonication may aid dissolution (check compound tolerance first). |
| 2. Adsorption to Plastics: The inhibitor may be sticking to pipette tips or microplate wells. | • Use low-adhesion plastics for all experiments.• Including a small amount of non-ionic detergent (e.g., 0.01% Tween-20) in aqueous buffers can sometimes help, but check for cell compatibility. | |
| Unexpected Cellular Toxicity | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high in the final working solution. | • Calculate and confirm that the final DMSO concentration is at a level tolerated by your cell line (typically ≤0.5%).• Run a "vehicle control" (media + solvent only) to assess the baseline toxicity of the solvent. |
| 2. Off-Target Effects: At high concentrations, the inhibitor may affect other cellular targets. | • Perform a dose-response curve to identify the optimal concentration range.• Use the lowest effective concentration to minimize off-target effects.[9] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of GTPase KRASG12D: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. captivatebio.com [captivatebio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. KRAS G12D inhibitor 1 | KRAS G12D inhibitor | CAS 2621928-43-4 | Buy KRAS G12D inhibitor 1 from Supplier InvivoChem [invivochem.com]
- 9. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KRAS G12D Inhibitors: Spotlight on MRTX1133
For Researchers, Scientists, and Drug Development Professionals
The KRAS protein, a critical signaling hub in cellular growth pathways, has long been a challenging target in oncology. The G12D mutation is one of the most frequent KRAS alterations, driving the progression of numerous cancers, particularly pancreatic ductal adenocarcinoma (PDAC).[1] The development of direct inhibitors against this specific mutant has been a significant focus of cancer research. This guide provides a detailed comparison of the potency and efficacy of KRAS G12D inhibitors, with a comprehensive focus on MRTX1133, a leading non-covalent, selective inhibitor.
A Note on "KRAS G12D Inhibitor 10" : As of late 2025, a specific, publicly documented KRAS G12D inhibitor with the designation "inhibitor 10" is not identifiable in scientific literature or public databases. Therefore, a direct head-to-head comparison is not feasible. This guide will focus on the well-characterized inhibitor MRTX1133 as a benchmark for potency and efficacy in this class of targeted therapies.
MRTX1133: A Profile of a Potent and Selective KRAS G12D Inhibitor
MRTX1133, developed by Mirati Therapeutics, is a potent, selective, and non-covalent inhibitor of KRAS G12D.[2][3] It has demonstrated significant preclinical activity, offering a promising therapeutic strategy for KRAS G12D-mutant cancers.[4][5]
Potency and Efficacy Data for MRTX1133
The following tables summarize the key quantitative data on the potency and efficacy of MRTX1133 from various preclinical studies.
Table 1: Biochemical and Cellular Potency of MRTX1133
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity (KD) | ~0.2 pM | GDP-loaded KRAS G12D | [2] |
| Biochemical IC50 | <2 nM | GDP-loaded KRAS G12D | [2] |
| Cellular pERK Inhibition IC50 | 2 nM | AGS (gastric adenocarcinoma) | [6] |
| Cellular Viability IC50 | 6 nM | AGS (gastric adenocarcinoma) | [6] |
| Median Cellular Viability IC50 | ~5 nM | Panel of KRAS G12D-mutant cell lines | [2] |
| Selectivity (vs. KRAS WT) | ~700-fold (binding) | Comparison of binding to KRAS G12D vs. KRAS WT | [2] |
| Selectivity (vs. KRAS WT) | >1,000-fold (cellular) | Comparison of viability inhibition in KRAS G12D vs. KRAS WT cell lines | [2] |
Table 2: In Vivo Efficacy of MRTX1133 in Xenograft Models
| Tumor Model | Dosing | Outcome | Reference |
| Panc 04.03 (Pancreatic) | 10 mg/kg BID (IP) | -62% tumor regression | [6] |
| Panc 04.03 (Pancreatic) | 30 mg/kg BID (IP) | -73% tumor regression | [6] |
| HPAC (Pancreatic) | 30 mg/kg BID (IP) | 85% tumor regression | [4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Models (panel of 11) | Not specified | ≥30% tumor regression in 8 out of 11 models (73%) | [2] |
| Colorectal Cancer Models (panel of 8) | Not specified | ≥30% tumor regression in 2 out of 8 models (25%) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols used to evaluate KRAS G12D inhibitors like MRTX1133.
Biochemical Assays
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Binding Affinity: This assay is used to determine the binding affinity (KD) and inhibitory concentration (IC50) of compounds against KRAS G12D.
-
Reagents: Recombinant GDP-loaded KRAS G12D protein, fluorescently labeled GTP analog, and the test inhibitor (MRTX1133).
-
Procedure: The KRAS G12D protein is incubated with the test inhibitor at varying concentrations.
-
A fluorescently labeled GTP analog is then added to the mixture.
-
The HTRF signal is measured, which is proportional to the amount of fluorescent GTP analog bound to the KRAS protein.
-
The data is then analyzed to calculate the IC50 and KD values.
AlphaLISA Assay for Inhibition of Protein-Protein Interactions: This assay assesses the inhibitor's ability to block the interaction between KRAS G12D and its downstream effectors, such as RAF1.
-
Reagents: Biotinylated KRAS G12D protein, GST-tagged RAF1-RBD (RAS-binding domain), streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Procedure: The KRAS G12D protein is incubated with the test inhibitor.
-
GTP is added to activate KRAS G12D, followed by the addition of GST-RAF1-RBD.
-
Donor and acceptor beads are added, and the AlphaLISA signal is measured. A decrease in signal indicates inhibition of the KRAS-RAF1 interaction.
Cellular Assays
Western Blot for Phospho-ERK Inhibition: This assay measures the inhibition of downstream signaling from KRAS G12D.
-
Cell Culture: KRAS G12D-mutant cancer cell lines (e.g., AGS, HPAC) are cultured.
-
Treatment: Cells are treated with varying concentrations of the inhibitor for a specified time.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated ERK (pERK) and total ERK.
-
Analysis: The band intensities are quantified to determine the IC50 for pERK inhibition.
Cell Viability Assay (e.g., CellTiter-Glo®): This assay determines the effect of the inhibitor on cancer cell proliferation and survival.
-
Cell Seeding: KRAS G12D-mutant cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of inhibitor concentrations.
-
Incubation: Cells are incubated for a period of 72 to 120 hours.
-
Measurement: A reagent that measures ATP levels (indicative of cell viability) is added, and luminescence is read.
-
Analysis: The data is used to calculate the IC50 for cell viability.
In Vivo Xenograft Studies
Tumor Implantation and Drug Administration:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Cell Implantation: Human cancer cells with the KRAS G12D mutation are implanted subcutaneously.
-
Tumor Growth and Randomization: Once tumors reach a certain volume, mice are randomized into vehicle control and treatment groups.
-
Drug Administration: The inhibitor (e.g., MRTX1133) is administered, typically via intraperitoneal (IP) injection or oral gavage, at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Efficacy Assessment: The study endpoint is typically determined by tumor growth inhibition or regression compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes can aid in understanding the mechanism of action and evaluation of these inhibitors.
Caption: KRAS G12D Signaling Pathway and MRTX1133 Mechanism of Action.
Caption: General Experimental Workflow for KRAS G12D Inhibitor Evaluation.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparing KRAS G12D inhibitor 10 with other non-covalent inhibitors.
A Comparative Guide to Non-Covalent KRAS G12D Inhibitors for Researchers and Drug Development Professionals
Biochemical Performance of Non-Covalent KRAS G12D Inhibitors
The following table summarizes the in vitro biochemical activity of selected non-covalent KRAS G12D inhibitors. Key metrics include the dissociation constant (KD), which measures binding affinity to the target protein, and the half-maximal inhibitory concentration (IC50) in biochemical assays, which indicates the inhibitor's potency in disrupting protein function, such as nucleotide exchange or interaction with effector proteins.
| Inhibitor | Target | Assay Type | KD | IC50 | Reference(s) |
| MRTX1133 | GDP-loaded KRAS G12D | SPR | ~0.2 pM | [2] | |
| KRAS G12D | TR-FRET Nucleotide Exchange | <2 nM | [2] | ||
| BI-2852 | GTP-KRAS G12D | ITC | 740 nM | [3][4] | |
| GTP-KRAS G12D ::SOS1 | AlphaScreen | 490 nM | [3][4] | ||
| GTP-KRAS G12D ::CRAF | AlphaScreen | 770 nM | [3] | ||
| GTP-KRAS G12D ::PI3Kα | AlphaScreen | 500 nM | [3] | ||
| INCB161734 | KRAS G12D | HTRF pERK Assay | 14.3 nM (mean) | ||
| ERAS-5024 | KRAS G12D -RAF-RBD | RAS-RAF Binding (RRB) | 0.98 nM | [5] |
Cellular Performance of Non-Covalent KRAS G12D Inhibitors
This table outlines the cellular activity of the inhibitors, focusing on their ability to modulate the KRAS signaling pathway and inhibit cancer cell proliferation. The IC50 for pERK (phosphorylated ERK) inhibition demonstrates target engagement and pathway modulation within a cellular context. The cell viability IC50 indicates the inhibitor's potency in suppressing the growth of KRAS G12D-mutant cancer cell lines.
| Inhibitor | Cell Line(s) | Assay Type | pERK IC50/EC50 | Cell Viability IC50 | Reference(s) |
| MRTX1133 | KRAS G12D-mutant cell lines | Cellular Assay | ~5 nM (median) | ~5 nM (median) | [2] |
| BI-2852 | NCI-H358 (KRAS G12C) | Cellular Assay | 5.8 µM (EC50) | [3][4] | |
| INCB161734 | Human KRAS G12D cell lines | Cellular Proliferation | 154 nM (mean) | ||
| ERAS-5024 | AsPC-1 (KRAS G12D) | pERK Assay | 2.1 nM | [6] | |
| AsPC-1 (KRAS G12D) | 3D Cell-Titer Glo | Single-digit nM | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
Caption: The KRAS signaling pathway and the point of intervention for non-covalent G12D inhibitors.
Caption: A generalized experimental workflow for the evaluation of KRAS G12D inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Nucleotide Exchange
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12D protein, a critical step in its activation.
-
Reagent Preparation : Prepare assay buffer, recombinant KRAS G12D protein, a fluorescently labeled GTP analog (e.g., Eu-GTP), and the guanine nucleotide exchange factor (GEF), SOS1.
-
Inhibitor Incubation : In a microplate, incubate the KRAS G12D protein with varying concentrations of the test inhibitor.
-
Initiate Exchange Reaction : Add SOS1 and the fluorescently labeled GTP to initiate the nucleotide exchange reaction.
-
Signal Detection : After a defined incubation period, measure the TR-FRET signal. A decrease in the FRET signal indicates inhibition of nucleotide exchange.
-
Data Analysis : Plot the FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: pERK (Thr202/Tyr204) AlphaLISA Assay
This immunoassay quantifies the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, to assess the inhibitor's ability to block pathway activation in cells.
-
Cell Culture and Treatment : Seed KRAS G12D mutant cancer cells in a microplate and allow them to adhere. Treat the cells with a serial dilution of the inhibitor for a specified duration.
-
Cell Lysis : Lyse the cells to release the cellular proteins.
-
Immunoassay : Transfer the cell lysates to an assay plate. Add AlphaLISA acceptor beads conjugated to an anti-pERK antibody and donor beads conjugated to a detection antibody.
-
Signal Measurement : In the presence of pERK, the beads are brought into proximity, generating a chemiluminescent signal that is measured using an appropriate plate reader.
-
Data Analysis : Normalize the pERK signal to the total ERK or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to calculate the IC50 value.
Cellular Assay: Cell Viability (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Cell Seeding : Plate KRAS G12D mutant cancer cells in a multi-well plate and allow them to attach overnight.
-
Inhibitor Treatment : Treat the cells with a range of inhibitor concentrations and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Lysis and ATP Measurement : Add a reagent that lyses the cells and contains luciferase and its substrate. The amount of ATP present, which is proportional to the number of viable cells, is measured by the resulting luminescence.
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head Showdown: In Vivo Efficacy of KRAS G12D Inhibitors
The KRAS G12D mutation, a notorious driver of some of the most aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancer, has long been considered an "undruggable" target.[1][2] However, a new wave of targeted therapies is breaking through this barrier, with several potent and selective KRAS G12D inhibitors demonstrating remarkable anti-tumor activity in preclinical in vivo models. This guide provides a head-to-head comparison of the in vivo performance of leading KRAS G12D inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in this rapidly evolving field.
The frontrunners in this race, MRTX1133 and RMC-9805, have shown significant promise, inducing tumor regression in various xenograft and patient-derived xenograft (PDX) models. While direct comparative studies are still emerging, this guide synthesizes available data to offer an objective look at their individual in vivo efficacy.
In Vivo Performance at a Glance
The following tables summarize the key in vivo efficacy data for MRTX1133 and RMC-9805 from various preclinical studies.
Table 1: In Vivo Efficacy of MRTX1133 in Pancreatic Ductal Adenocarcinoma (PDAC) Models
| Animal Model | Cell Line/PDX | Dosing Regimen | Antitumor Activity | Reference |
| Xenograft | HPAC (human PDAC) | 30 mg/kg, IP, BID | 85% tumor regression | [3][4] |
| Xenograft | Panc 04.03 | 3, 10, 30 mg/kg, IP, BID | Dose-dependent tumor growth inhibition with -62% and -73% regression at 10 and 30 mg/kg respectively. | |
| PDX Models (PDAC) | 8 different models | 30 mg/kg, IP, BID | Tumor regression in 8 out of 11 models, with at least 30% regression in 73% of models. | [3] |
| Immunocompetent | Implantable & Autochthonous PDAC models | Not specified | Deep tumor regressions, including complete or near-complete remissions after 14 days. | [5][6] |
Table 2: In Vivo Efficacy of RMC-9805
| Animal Model | Tumor Type/Model | Dosing Regimen | Antitumor Activity | Reference |
| Xenograft & PDX | PDAC | Oral, unspecified | Objective responses in 7 of 9 models. | [7] |
| Xenograft & PDX | NSCLC | Oral, unspecified | Objective responses in 6 of 9 models. | [7] |
| Immunocompetent | KRAS G12D-driven models | Oral, unspecified | Drove tumor regressions and significantly prolonged progression-free survival. | [8] |
| Intracranial Xenograft | Human KRAS G12D PDAC | Oral, unspecified | Drove regressions. | [9] |
Deep Dive into the Experimental Arena: Methodologies
The in vivo efficacy of these KRAS G12D inhibitors was predominantly evaluated using xenograft and patient-derived xenograft (PDX) mouse models. Here's a detailed look at the typical experimental protocols employed.
Xenograft and PDX Tumor Model Studies
Objective: To assess the anti-tumor activity of KRAS G12D inhibitors in immunodeficient mice bearing human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).
Animal Models: Athymic nude or other immunodeficient mouse strains are typically used to prevent rejection of the human tumor grafts.
Tumor Implantation:
-
CDX: Cultured human cancer cells harboring the KRAS G12D mutation (e.g., HPAC, Panc 04.03 for pancreatic cancer) are harvested and subcutaneously injected into the flank of the mice.
-
PDX: Tumor fragments from a patient's cancer are surgically implanted subcutaneously into the mice.
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
Inhibitors are administered via various routes, such as intraperitoneal (IP) injection or oral gavage, at specified doses and schedules (e.g., twice daily - BID).
Efficacy Endpoints:
-
Tumor volume is measured regularly using calipers.
-
The primary efficacy endpoints often include tumor growth inhibition (TGI) and tumor regression.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring the inhibition of downstream signaling pathways like pERK).
Visualizing the Molecular Battleground and Experimental Strategy
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the KRAS signaling pathway and a typical in vivo experimental workflow.
Caption: The KRAS G12D signaling cascade and the point of intervention for inhibitors.
Caption: A generalized workflow for preclinical in vivo studies of KRAS G12D inhibitors.
The Path Forward: Pan-KRAS and Combination Therapies
Beyond the G12D-selective inhibitors, a new class of pan-KRAS inhibitors, such as BI-2865, is emerging. These molecules are designed to target multiple KRAS mutants, potentially offering a broader therapeutic window.[3] Preclinical data has shown that pan-KRAS inhibitors can suppress tumor growth in KRAS-mutant xenograft models.[3][10]
Furthermore, the in vivo studies have highlighted the importance of the tumor microenvironment in the response to KRAS G12D inhibition. MRTX1133, for instance, has been shown to modulate the immune landscape within the tumor.[3] This opens up exciting possibilities for combination therapies, where KRAS G12D inhibitors could be paired with immunotherapies to achieve more durable responses.[8]
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pan-KRAS inhib News - LARVOL Sigma [sigma.larvol.com]
Validating pERK as a Pharmacodynamic Biomarker for the KRAS G12D Inhibitor MRTX1133: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting KRAS mutations has marked a significant advancement in oncology. MRTX1133, a potent and selective non-covalent inhibitor of KRAS G12D, has shown promise in preclinical models. A crucial aspect of its clinical development is the validation of robust pharmacodynamic (PD) biomarkers to assess target engagement and biological activity. This guide provides a comparative analysis of phosphorylated Extracellular Signal-Regulated Kinase (pERK) as a primary PD biomarker for MRTX1133, with supporting data and protocols for its evaluation.
Introduction to pERK as a Pharmacodynamic Biomarker
The KRAS protein is a key upstream regulator of the mitogen-activated protein kinase (MAPK) signaling cascade. The binding of MRTX1133 to KRAS G12D is designed to inhibit its function, leading to a downstream suppression of this pathway. pERK, the phosphorylated and active form of ERK, serves as a critical node in this cascade. Its levels are a direct and sensitive measure of MAPK pathway activity. Therefore, a reduction in pERK levels in tumor tissue or surrogate samples following treatment with a KRAS G12D inhibitor provides strong evidence of target engagement and downstream pathway modulation.
Comparative Analysis of Pharmacodynamic Biomarkers
While pERK is a primary biomarker for MAPK pathway inhibition, other downstream effectors can also be monitored. This section compares pERK with other potential biomarkers.
| Biomarker | Pathway Position | Rationale for Use | Advantages | Limitations |
| pERK1/2 (Thr202/Tyr204) | MAPK Pathway | Direct downstream effector of MEK; its phosphorylation is a key indicator of MAPK pathway activation. | Highly sensitive and specific to MEK/ERK signaling. Rapid and robust changes upon inhibitor treatment. Well-established antibodies and detection methods. | Signal can be transient. Potential for feedback reactivation of the pathway. |
| pS6 Ribosomal Protein (Ser235/236) | PI3K/AKT/mTOR & MAPK Pathways | Downstream of both the MAPK and PI3K/AKT pathways. | Can provide a more integrated readout of signaling through multiple pathways. | Less specific to MAPK pathway inhibition. Changes may be influenced by crosstalk from other pathways. |
| pAKT (Ser473) | PI3K/AKT/mTOR Pathway | Key node in the PI3K/AKT pathway, which can be a parallel or compensatory signaling route. | Useful for assessing potential bypass signaling or off-target effects. | Not a direct measure of KRAS-MAPK pathway inhibition. MRTX1133 has been shown to only slightly downregulate PI3K/AKT signaling[1]. |
| pMEK1/2 (Ser217/221) | MAPK Pathway | Immediately upstream of ERK. | Provides information on the activity of Raf kinases. | Less commonly used as a primary PD biomarker compared to pERK. |
Quantitative Data Summary
The following table summarizes preclinical data on the effect of MRTX1133 on cell viability and pERK inhibition in various KRAS G12D mutant cancer cell lines.
| Cell Line | Cancer Type | MRTX1133 IC50 (nM) | pERK Inhibition | Reference |
| hM1F | Pancreatic Ductal Adenocarcinoma | <20 | Significant decrease observed at 60 nM | [1] |
| LS513 | Colorectal Cancer | >100 | Dose-dependent suppression | [2][3] |
| HPAF-II | Pancreatic Cancer | >1,000 | Dose-dependent suppression | [2][3] |
| SNUC2B | Colorectal Cancer | >5,000 | Dose-dependent suppression | [2][3] |
| PANC-1 | Pancreatic Cancer | >5,000 | Dose-dependent suppression | [2][3] |
Note: IC50 values can vary between studies and experimental conditions.
In xenograft models of pancreatic cancer, MRTX1133 treatment led to a dose-dependent reduction in the fraction of pERK-positive cells, which correlated with anti-tumor activity, including near-complete tumor regression at higher doses[4].
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Point of Inhibition
Caption: KRAS G12D signaling and MRTX1133 inhibition point.
Experimental Workflow for pERK Biomarker Validation
Caption: Workflow for pERK biomarker validation.
Experimental Protocols
Western Blot for pERK Detection in Cell Lines
-
Cell Culture and Treatment: Plate KRAS G12D mutant cells and grow to 70-80% confluency. Treat with varying concentrations of MRTX1133 or vehicle control for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK1/2 (e.g., Cell Signaling Technology #4370) and total ERK1/2 (e.g., Cell Signaling Technology #4695) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect chemiluminescence using an appropriate substrate and imaging system.
-
Analysis: Quantify band intensities and normalize pERK levels to total ERK and a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for pERK in Xenograft Tumors
-
Tissue Preparation: Harvest tumors from MRTX1133- or vehicle-treated mice. Fix in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H2O2. Block non-specific binding with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate sections with anti-pERK1/2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a polymer-based HRP-conjugated secondary antibody. Visualize with a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Score the percentage of pERK-positive tumor cells and the staining intensity.
Conclusion
The available preclinical data strongly support the use of pERK as a primary pharmacodynamic biomarker for the KRAS G12D inhibitor MRTX1133. Its measurement by Western Blot in vitro and IHC in vivo provides a reliable and quantitative method to assess target engagement and downstream pathway modulation. While other biomarkers such as pS6 can offer additional insights into the broader signaling landscape, pERK remains the most direct and specific indicator of KRAS-MAPK pathway inhibition. The protocols and comparative data presented in this guide provide a framework for the continued validation and implementation of pERK as a critical biomarker in the clinical development of MRTX1133 and other KRAS G12D inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
The KRAS G12D Conundrum: A Comparative Guide to Non-Covalent and Covalent Inhibition Strategies
For decades, the KRAS oncogene, particularly its G12D mutation, has been a formidable challenge in cancer therapy. This mutation, prevalent in pancreatic, colorectal, and lung cancers, locks the KRAS protein in a constitutively active state, driving uncontrolled cell growth and proliferation. However, recent breakthroughs have led to the development of inhibitors that can directly target this once "undruggable" protein. This guide provides a detailed comparison of two leading strategies: non-covalent and covalent inhibition of KRAS G12D, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, effectiveness, and the experimental data underpinning their development.
At a Glance: Non-Covalent vs. Covalent KRAS G12D Inhibitors
| Feature | Non-Covalent Inhibitors (e.g., MRTX1133) | Covalent Inhibitors (e.g., RMC-9805) |
| Binding Mechanism | Reversible, high-affinity binding to the switch-II pocket | Irreversible, covalent bond formation with the aspartate-12 residue |
| Target State | Binds to both GDP-bound (inactive) and GTP-bound (active) states | Primarily targets the GTP-bound (active) "ON" state |
| Mechanism of Action | Allosterically prevents interaction with downstream effectors | Forms a tri-complex with Cyclophilin A to covalently modify and inactivate KRAS G12D |
| Biochemical Potency | Picomolar to nanomolar affinity (KD) | High inactivation efficiency (kinact/KI) |
| Cellular Potency | Nanomolar IC50 values for inhibiting cell proliferation and signaling | Nanomolar EC50 values for inhibiting signaling and cell viability |
| Selectivity | High selectivity for KRAS G12D over wild-type KRAS | High selectivity for KRAS G12D due to the unique tri-complex formation and covalent targeting |
| Clinical Status | Early-phase clinical trials | Early-phase clinical trials |
Delving into the Mechanisms: Two Distinct Approaches to Disarm a Rogue Protein
The fundamental difference between non-covalent and covalent KRAS G12D inhibitors lies in how they interact with the mutant protein.
Non-Covalent Inhibition: A High-Affinity Embrace
Non-covalent inhibitors, exemplified by MRTX1133, are designed to fit with high precision into a pocket on the KRAS G12D protein known as the switch-II pocket. This binding is reversible and characterized by a very strong affinity, on the order of picomolar to nanomolar. By occupying this pocket, the inhibitor prevents the conformational changes necessary for KRAS to interact with its downstream signaling partners, such as RAF and PI3K, effectively silencing the oncogenic signals.[1][2] A key advantage of this approach is the ability to target both the inactive (GDP-bound) and active (GTP-bound) forms of KRAS G12D, providing a sustained blockade of its function.[1]
Covalent Inhibition: A "Molecular Glue" Approach
Covalent inhibitors, such as RMC-9805, employ a more permanent strategy. RMC-9805 functions as a "molecular glue," first forming a non-covalent tri-complex with the chaperone protein Cyclophilin A and the active, GTP-bound form of KRAS G12D.[3][4] This proximity enables a highly specific and efficient covalent reaction between the inhibitor and the aspartate residue at position 12 of the mutant KRAS protein.[3] This irreversible bond permanently inactivates the protein, preventing any further downstream signaling. The reliance on the formation of this unique tri-complex contributes to the high selectivity of these inhibitors for the KRAS G12D mutant.[5][6]
Efficacy and Performance: A Data-Driven Comparison
The ultimate measure of an inhibitor's utility lies in its performance in preclinical and clinical settings. Both non-covalent and covalent inhibitors of KRAS G12D have demonstrated promising results.
Biochemical and Cellular Potency
The following tables summarize key quantitative data for representative non-covalent and covalent KRAS G12D inhibitors.
Table 1: Non-Covalent KRAS G12D Inhibitor Performance
| Inhibitor | Target | KD (pM) | IC50 (Biochemical Assay, nM) | Cellular pERK Inhibition (IC50/EC50, nM) | Cell Viability (IC50, nM) | Cell Line(s) | Reference(s) |
| MRTX1133 | KRAS G12D | ~0.2 | <2 | ~5 | ~5 | Pancreatic and other KRAS G12D mutant cell lines | [1] |
| BI-2852 | pan-KRAS | 740,000 | 490 (SOS1 interaction) | 5,800 | 6,700 | NCI-H358 (KRAS G12C) | [5][7] |
| TH-Z835 | KRAS G12D | - | 1,600 | <2,500 | <500 | PANC-1, KPC | [8][9] |
Table 2: Covalent KRAS G12D Inhibitor Performance
| Inhibitor | Target | kinact/KI (M-1s-1) | Cellular pERK Inhibition (EC50, nM) | Cell Viability (EC50, nM) | Cell Line(s) | Reference(s) |
| RMC-9805 | KRAS G12D | 102 | 23 | 17 | AsPC-1 (Pancreatic) | [5] |
Note: Direct comparison of potency values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy
Both classes of inhibitors have shown significant anti-tumor activity in animal models.
-
MRTX1133 has demonstrated dose-dependent tumor regression in xenograft models of pancreatic cancer.[10] In some models, it led to complete or near-complete tumor regression.[2]
-
RMC-9805 has also shown the ability to induce tumor regressions in preclinical models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) with KRAS G12D mutations.[6] Early clinical trial data in patients with KRAS G12D-mutant PDAC has shown a 30% objective response rate and an 80% disease control rate at a specific dosing regimen.[9][11]
Experimental Protocols: The Foundation of Discovery
The characterization and comparison of KRAS G12D inhibitors rely on a suite of standardized biochemical and cell-based assays.
Key Experimental Workflows
Detailed Methodologies
1. Biochemical Assays for Binding Affinity and Kinetics
-
Surface Plasmon Resonance (SPR):
-
Principle: Measures the real-time interaction between an inhibitor and the KRAS protein immobilized on a sensor chip.
-
Protocol Outline:
-
Immobilize purified, GDP-loaded KRAS G12D protein onto a sensor chip.
-
Flow a series of concentrations of the test inhibitor over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the binding of the inhibitor.
-
Analyze the association and dissociation phases of the sensorgram to determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD).[12][13][14]
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change that occurs upon binding of an inhibitor to the KRAS protein.
-
Protocol Outline:
-
Load a solution of purified KRAS G12D protein into the sample cell of the calorimeter.
-
Titrate a solution of the inhibitor into the sample cell in a series of small injections.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][15][16]
-
-
2. Cell-Based Assays for Target Engagement and Cellular Potency
-
Phospho-ERK (p-ERK) Immunoassay (MSD or Lumit):
-
Principle: Measures the phosphorylation level of ERK, a downstream effector of the KRAS signaling pathway, to assess target engagement and pathway inhibition.
-
Protocol Outline:
-
Seed KRAS G12D mutant cancer cells in multi-well plates.
-
Treat the cells with a range of concentrations of the inhibitor for a specified time.
-
Lyse the cells to release cellular proteins.
-
Use a sandwich immunoassay format (e.g., Meso Scale Discovery - MSD) with antibodies specific for total ERK and phosphorylated ERK to quantify the levels of each.[17][18][19]
-
Calculate the ratio of p-ERK to total ERK and determine the IC50 or EC50 value of the inhibitor.
-
-
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Principle: Measures the amount of ATP in cell culture, which is an indicator of metabolically active, viable cells.
-
Protocol Outline:
-
Plate KRAS G12D mutant cells in opaque-walled multi-well plates.
-
Treat the cells with various concentrations of the inhibitor for a prolonged period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.[7][20][21]
-
Measure the luminescence using a plate reader and calculate the IC50 value for cell viability.
-
-
3. In Vivo Efficacy Studies
-
Tumor Xenograft Models:
-
Principle: Evaluate the anti-tumor activity of the inhibitor in an animal model.
-
Protocol Outline:
-
Implant human cancer cells with the KRAS G12D mutation subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., orally or via intraperitoneal injection) at various doses and schedules.
-
Measure tumor volume regularly to assess tumor growth inhibition or regression.[22][23][24]
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., p-ERK levels).
-
-
Conclusion and Future Directions
Both non-covalent and covalent inhibitors represent significant advancements in the quest to conquer KRAS G12D-driven cancers. Non-covalent inhibitors like MRTX1133 demonstrate remarkable potency and the ability to target both active and inactive forms of the oncoprotein. Covalent inhibitors such as RMC-9805 offer a unique mechanism that leads to irreversible inactivation of the target.
The choice between these strategies may ultimately depend on factors such as the specific tumor type, the development of resistance mechanisms, and the potential for combination therapies. Ongoing clinical trials will be crucial in determining the long-term efficacy and safety of both approaches. The wealth of preclinical data and the sophisticated experimental methodologies developed to characterize these inhibitors provide a robust framework for the continued development of novel and more effective therapies against this challenging oncogenic driver.
References
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. revmed.com [revmed.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. OUH - Protocols [ous-research.no]
- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 9. onclive.com [onclive.com]
- 10. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 11. RMC-9805 Demonstrates Promising Activity in KRAS G12D-Mutated Pancreatic Cancer [trial.medpath.com]
- 12. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. criver.com [criver.com]
- 15. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mesoscale.com [mesoscale.com]
- 18. mesoscale.com [mesoscale.com]
- 19. Profiling oncogenic KRAS mutant drugs with a cell-based Lumit p-ERK immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 22. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 24. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
The Precision of Specificity vs. the Power of Breadth: A Comparative Guide to KRAS G12D Inhibitor MRTX1133 and Pan-RAS Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of effective therapies against RAS-driven cancers has led to two prominent strategies: highly specific inhibitors targeting individual KRAS mutations and broader-spectrum pan-RAS inhibitors. This guide provides an objective comparison of the efficacy of the potent and selective KRAS G12D inhibitor, MRTX1133, against emerging pan-RAS inhibitors, supported by experimental data and detailed methodologies.
The KRAS G12D mutation is a key driver in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers.[1] While historically considered "undruggable," recent breakthroughs have yielded specific inhibitors like MRTX1133.[2][3] Concurrently, pan-RAS inhibitors, designed to target multiple RAS isoforms and mutations, have emerged as a strategy to overcome potential resistance mechanisms and address a wider range of RAS-addicted tumors.[4]
At a Glance: KRAS G12D vs. Pan-RAS Inhibition
| Feature | KRAS G12D Inhibitor (MRTX1133) | Pan-RAS Inhibitors (e.g., ADT-007, BI-2865, RMC-6236) |
| Target(s) | Specifically binds to the KRAS G12D mutant protein.[2] | Target multiple RAS isoforms (KRAS, NRAS, HRAS) and various mutations.[4] |
| Mechanism | Non-covalently binds to the switch-II pocket of KRAS G12D, locking it in an inactive state and preventing downstream signaling.[5][6] | Mechanisms vary; some bind to nucleotide-free RAS to block GTP activation (e.g., ADT-007), while others target the active GTP-bound state (e.g., RMC-6236).[7][8] |
| Selectivity | High selectivity for KRAS G12D over wild-type KRAS and other mutants.[9] | Broad activity against multiple RAS mutants, with some sparing of wild-type RAS in normal cells.[7][10] |
| Potential Advantages | Potent and targeted efficacy in tumors driven by the KRAS G12D mutation.[9] | Broader applicability across different RAS-mutant cancers and potential to overcome resistance mediated by other RAS isoforms.[4] |
| Potential Limitations | Efficacy is limited to tumors harboring the specific KRAS G12D mutation. Feedback activation of other pathways can lead to resistance.[3] | Potential for on-target, off-tumor toxicity due to inhibition of wild-type RAS in healthy tissues, although some newer inhibitors show selectivity for cancer cells.[7] |
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the preclinical efficacy of MRTX1133 and various pan-RAS inhibitors in both in vitro and in vivo models.
Table 1: In Vitro Cell Viability (IC50 Values)
| Inhibitor | Type | Cell Line | KRAS Mutation | IC50 (nM) | Citation(s) |
| MRTX1133 | KRAS G12D Specific | AsPc-1 | G12D | ~7-10 | [11] |
| SW1990 | G12D | ~7-10 | [11] | ||
| AGS | G12D | 6 | [2][6] | ||
| MIA PaCa-2 | G12C | ~20-fold less sensitive than G12D | [12] | ||
| KRAS WT cells | Wild-Type | >1,000-fold selectivity vs. G12D | [9] | ||
| ADT-007 | Pan-RAS | MIA PaCa-2 | G12C | 2 | [13][14] |
| HCT 116 | G13D | 5 | [13] | ||
| BxPC3 | Wild-Type | 2500 | [14] | ||
| BI-2865 | Pan-KRAS | BaF3 | G12C, G12D, G12V | ~140 | [15][16] |
| KRAS WT amplified | Wild-Type (amplified) | Potent activity | [10] |
Table 2: In Vivo Tumor Growth Inhibition
| Inhibitor | Type | Tumor Model | KRAS Mutation | Dosing | Tumor Growth Inhibition/Regression | Citation(s) |
| MRTX1133 | KRAS G12D Specific | Panc 04.03 xenograft | G12D | 10 mg/kg BID (IP) | -62% regression | [6] |
| Panc 04.03 xenograft | G12D | 30 mg/kg BID (IP) | -73% regression | [6] | ||
| HPAC xenograft | G12D | 30 mg/kg BID (IP) | 85% regression | [17] | ||
| 8 of 11 PDAC xenografts | G12D | Not specified | ≥30% regression | [9] | ||
| ADT-007 | Pan-RAS | PDAC patient-derived xenograft | G12D, G12V, G12C, G13Q | 40 mg/kg (oral prodrug) | Significant tumor growth inhibition | [14] |
| BI-2493 | Pan-KRAS | MKN1 gastric cancer xenograft | Wild-Type (amplified) | 90 mg/kg (oral) | 140% tumor growth inhibition | [18] |
| RMC-6236 | Pan-RAS | Multiple KRAS G12X xenografts | G12X | Oral | Profound tumor regressions | [19] |
Signaling Pathways and Mechanisms of Action
KRAS, when mutated, becomes constitutively active, leading to the continuous activation of downstream signaling pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which drive cell proliferation and survival.
Caption: The KRAS signaling pathway, illustrating the transition between the inactive GDP-bound and active GTP-bound states, and the subsequent activation of the MAPK and PI3K-AKT cascades.
KRAS G12D inhibitors and pan-RAS inhibitors employ distinct strategies to disrupt this aberrant signaling.
Mechanism of KRAS G12D Inhibition (MRTX1133)
MRTX1133 is a non-covalent inhibitor that selectively binds to the switch-II pocket of the inactive, GDP-bound form of KRAS G12D. This binding event stabilizes the inactive conformation, preventing the exchange of GDP for GTP and thereby blocking the activation of downstream effectors.[5][6]
Caption: Mechanism of MRTX1133, which stabilizes the inactive state of KRAS G12D, preventing its activation and subsequent signaling.
Mechanism of Pan-RAS Inhibition
Pan-RAS inhibitors exhibit a variety of mechanisms. For example, ADT-007 binds to nucleotide-free RAS, preventing the loading of GTP and subsequent activation.[7] In contrast, inhibitors like RMC-6236 are "RAS-ON" inhibitors, binding to the active, GTP-bound form of RAS and preventing its interaction with downstream effectors.[8] This broader approach aims to inhibit all RAS isoforms, potentially mitigating resistance that can arise from the activation of other RAS family members.[4]
Caption: Contrasting mechanisms of pan-RAS inhibitors, targeting either the nucleotide-free state ('RAS-OFF') or the active GTP-bound state ('RAS-ON').
Experimental Protocols
In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Cancer cell lines with various KRAS mutations are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., MRTX1133, ADT-007) or vehicle control (DMSO) for 72 hours.
-
Lysis and Luminescence Reading: After incubation, CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP. The plate is then read on a luminometer.
-
Data Analysis: The luminescent signal is normalized to the vehicle-treated control wells to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.
Western Blot for ERK Phosphorylation
This technique is used to measure the inhibition of downstream MAPK signaling.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time (e.g., 2-24 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of p-ERK to total ERK.
In Vivo Xenograft Tumor Growth Study
This protocol outlines a typical mouse xenograft study to evaluate the in vivo efficacy of a KRAS inhibitor.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 Panc 04.03 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The inhibitor (e.g., MRTX1133) is administered to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 30 mg/kg, twice daily). The control group receives a vehicle solution.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The percentage of tumor growth inhibition or regression in the treated group compared to the control group is calculated.
Conclusion
The development of both specific KRAS G12D inhibitors like MRTX1133 and broad-spectrum pan-RAS inhibitors represents a significant advancement in the fight against RAS-driven cancers. MRTX1133 has demonstrated potent and selective efficacy in preclinical models of KRAS G12D-mutant tumors, particularly in pancreatic cancer.[9][17] Pan-RAS inhibitors, on the other hand, offer the potential for broader therapeutic application across a range of RAS mutations and may circumvent some mechanisms of acquired resistance.[4][20]
The choice between these two strategies will likely depend on the specific genetic context of the tumor, the presence of co-mutations, and the potential for the development of resistance. Further clinical investigation is needed to fully elucidate the therapeutic potential and optimal application of both KRAS G12D-specific and pan-RAS inhibitors in the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 3. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. onclive.com [onclive.com]
- 9. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 14. ascopubs.org [ascopubs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 19. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Comparative Analysis of KRAS G12D Inhibitors: Specificity and Cross-Reactivity Profiles
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity profiles of several prominent KRAS G12D inhibitors with other RAS mutants. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance and specificity of these compounds.
Introduction
The KRAS G12D mutation is a key driver in a significant portion of human cancers, including pancreatic, colorectal, and lung cancers. While the development of inhibitors targeting KRAS G12C has seen clinical success, creating selective inhibitors for KRAS G12D has been a formidable challenge. This guide summarizes publicly available experimental data on the selectivity of various KRAS G12D inhibitors, focusing on their activity against other common RAS mutants such as wild-type (WT) KRAS, G12C, and G12V.
Quantitative Performance Data
The following tables summarize the binding affinity and inhibitory activity of several KRAS G12D inhibitors against a panel of RAS mutants. This data, compiled from various studies, offers a quantitative comparison of their potency and selectivity.
Table 1: Binding Affinity (KD) of KRAS G12D Inhibitors to Various RAS Mutants (nM)
| Inhibitor | KRAS G12D | KRAS WT | KRAS G12C | KRAS G12V | Data Source |
| MRTX1133 | 0.40 ± 0.11 | 2560 ± 56 | 2.35 ± 0.10 | 1.72 ± 0.11 | [1][2] |
| INCB161734 | Picomolar Affinity | >80-fold lower affinity | Not Reported | Not Reported | [3] |
| TH-Z827 | Measurable Binding | No Measurable Binding | No Measurable Binding | Not Reported | [4] |
Lower KD values indicate stronger binding affinity.
Table 2: Inhibitory Concentration (IC50) of KRAS G12D Inhibitors against RAS Mutant Activity (nM)
| Inhibitor | KRAS G12D | KRAS WT | KRAS G12C | KRAS G12V | Data Source |
| MRTX1133 | 0.14 | 5.37 | 4.91 | 7.64 | [1][2] |
| INCB161734 | 14.3 (mean, pERK) | >1000 (mean, pERK) | Not Reported | Not Reported | [3] |
| TH-Z827 | 2400 (Nucleotide Exchange) | Not Reported | 20000 (Nucleotide Exchange) | Not Reported | [4] |
| HRS-4642 | High Potency | 17-fold lower potency | 21-fold lower potency | Not Reported | [5] |
Lower IC50 values indicate greater potency in inhibiting RAS activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical KRAS signaling pathway and a general workflow for assessing inhibitor specificity.
Caption: Simplified KRAS signaling pathway.
Caption: General experimental workflow for assessing inhibitor specificity.
Experimental Protocols
The following are summaries of common experimental protocols used to assess the cross-reactivity of KRAS inhibitors.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of inhibitor-protein interactions.
Methodology:
-
A solution of the KRAS protein (e.g., KRAS G12D, WT, G12C) is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to calculate the KD and other thermodynamic parameters.[4]
Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to a target protein.
Methodology:
-
A KRAS protein is immobilized on a sensor chip.
-
A solution containing the inhibitor is flowed over the chip surface.
-
Binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
The association (kon) and dissociation (koff) rates are determined from the sensorgram.
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.[2][5]
TR-FRET Based Nucleotide Exchange Assay
Objective: To measure the ability of an inhibitor to block the exchange of GDP for GTP in KRAS, a key step in its activation.
Methodology:
-
Recombinant KRAS protein is incubated with a fluorescently labeled GDP analog.
-
The inhibitor is added at various concentrations.
-
The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF) like SOS1 and a fluorescently labeled GTP analog.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to monitor the displacement of the fluorescent GDP by the fluorescent GTP.
-
The IC50 value is determined by measuring the concentration of inhibitor required to inhibit 50% of the nucleotide exchange.[2]
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of an inhibitor on the viability and proliferation of cancer cell lines with different KRAS mutations.
Methodology:
-
Cancer cells with specific KRAS mutations (e.g., PANC-1 for G12D, H358 for G12C, A549 for G12S) are seeded in multi-well plates.
-
Cells are treated with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo® is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Luminescence is measured using a plate reader.
-
The IC50 value for cell growth inhibition is calculated.[4]
Conclusion
The data presented in this guide highlights the significant progress made in developing potent and selective KRAS G12D inhibitors. Compounds like MRTX1133 demonstrate high selectivity for KRAS G12D over the wild-type protein and other common mutants in both biochemical and cellular assays.[1][2] The detailed experimental protocols provide a framework for the continued evaluation and comparison of novel KRAS inhibitors as they emerge. This information is critical for the advancement of targeted therapies for KRAS G12D-driven cancers.
References
A Head-to-Head Battle in Pancreatic Cancer Models: KRAS G12D Inhibitor 10 Versus Standard Chemotherapy
A comprehensive analysis of preclinical data on a novel targeted therapy against the standard of care for pancreatic ductal adenocarcinoma (PDAC), a notoriously challenging malignancy. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the efficacy, mechanism of action, and experimental backing for the KRAS G12D inhibitor, MRTX1133 (herein referred to as KRAS G12D inhibitor 10), and traditional chemotherapy regimens.
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal cancers, with a 5-year survival rate lingering in the single digits. For decades, the treatment landscape has been dominated by cytotoxic chemotherapy, offering modest survival benefits at the cost of significant toxicity. The discovery of specific genetic drivers of PDAC, most notably mutations in the KRAS oncogene present in over 90% of tumors, has paved the way for targeted therapies.[1][2] The KRAS G12D mutation is the most prevalent, found in approximately 42% of PDAC cases.[1][2] This has led to the development of specific inhibitors, such as MRTX1133, a potent and selective noncovalent inhibitor of KRAS G12D.[1][2] This guide provides a detailed comparison of the preclinical performance of this next-generation inhibitor against standard-of-care chemotherapy in PDAC models.
Executive Summary of Preclinical Findings
Preclinical studies demonstrate that this compound exhibits potent and selective antitumor activity in PDAC models harboring the KRAS G12D mutation. In vitro, it effectively inhibits the proliferation of KRAS G12D-mutant cell lines with high selectivity over wild-type KRAS cells. In vivo, it leads to significant tumor regression and, in some cases, complete responses in xenograft and patient-derived xenograft (PDX) models.[3][4] Standard chemotherapy regimens, such as FOLFIRINOX and gemcitabine-based combinations, also show efficacy in preclinical models, but their activity is not restricted to a specific mutational profile and is often accompanied by greater toxicity. Direct head-to-head preclinical studies are emerging, and initial findings suggest that while both approaches can reduce tumor burden, the targeted nature of this compound may offer a more favorable therapeutic window.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from preclinical studies on this compound and standard chemotherapy in PDAC models. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Efficacy in PDAC Cell Lines
| Compound/Regimen | Cell Line | KRAS Status | IC50 / GI50 | Reference |
| This compound (MRTX1133) | HPAC | G12D | Submicromolar | [3] |
| AsPC-1 | G12D | Dose-dependent inhibition | [5] | |
| HPAF-II | G12D | Dose-dependent inhibition | [5] | |
| SW-1990 | G12D | Dose-dependent inhibition | [5] | |
| BxPC-3 | WT | Micromolar range (less sensitive) | [3] | |
| Gemcitabine | AsPC-1 | G12D | Not specified | [6] |
| BxPC-3 | WT | Not specified | [6] | |
| MIA PaCa-2 | G12C | Not specified | [6] | |
| Panc-1 | G12D | Not specified | [6] | |
| FOLFIRINOX | PANC 03.27 | Not specified | 0.71 mM | [7] |
| PANC 04.03 | Not specified | 1.33 mM | [7] | |
| Gemcitabine + nab-Paclitaxel | AsPC-1 | G12D | IC50 decreased with combination | [6] |
Table 2: In Vivo Efficacy in PDAC Xenograft Models
| Treatment | Mouse Model | Tumor Model | Key Efficacy Readout | Reference |
| This compound (MRTX1133) | Immunocompetent | Syngeneic PDAC | Deep tumor regressions, complete/near-complete remissions after 14 days | [3] |
| NOD/SCID | AsPC-1 xenograft | Tumor regression (-4 mm³) in combination with NPT-GEM | [5] | |
| FOLFIRINOX | KPC mice | Spontaneous PDAC | Median OS: 15 days (2 cycles) vs 6.5 days (control) | [8] |
| Gemcitabine + nab-Paclitaxel | KPC mice | Spontaneous PDAC | Median OS: 33.5 days (2 cycles) vs 6.5 days (control) | [8] |
| Nude mice | AsPC-1 xenograft | Median survival: 42 days vs 20 days (control) | [6] |
Mechanism of Action
This compound: This inhibitor selectively binds to the KRAS G12D mutant protein, locking it in an inactive state. This prevents the downstream activation of key signaling pathways, including the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation, survival, and growth.[1]
Standard Chemotherapy:
-
FOLFIRINOX: A combination of four drugs. 5-fluorouracil (5-FU) is a pyrimidine analog that inhibits DNA synthesis. Leucovorin enhances the effect of 5-FU. Irinotecan is a topoisomerase I inhibitor, preventing DNA replication and triggering cell death. Oxaliplatin is a platinum-based drug that cross-links DNA, inhibiting DNA replication and transcription.
-
Gemcitabine and nab-Paclitaxel: Gemcitabine is a nucleoside analog that incorporates into DNA and inhibits DNA synthesis. Nab-paclitaxel is a microtubule inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[6][9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway, a typical experimental workflow for evaluating these therapies, and a logical comparison of the two approaches.
Caption: KRAS G12D signaling pathway and the mechanism of its inhibition.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsr.org [jsr.org]
- 8. Feasibility of administering human pancreatic cancer chemotherapy in a spontaneous pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are targeted therapies or immunotherapies effective in metastatic pancreatic adenocarcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Treatment: In Vivo Efficacy of the KRAS G12D Inhibitor MRTX1133 in Patient-Derived Xenograft Models
A deep dive into the preclinical evidence supporting MRTX1133, a potent and selective inhibitor of the KRAS G12D mutation, showcases its significant anti-tumor activity in patient-derived xenograft (PDX) models of cancer, particularly pancreatic ductal adenocarcinoma (PDAC). This guide provides a comprehensive comparison of MRTX1133's performance, both as a monotherapy and in combination with other agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The KRAS oncogene is a critical driver in numerous cancers, with the G12D mutation being one of the most prevalent and challenging to target.[1][2][3] MRTX1133, a non-covalent inhibitor, has emerged as a promising therapeutic agent that selectively binds to the inactive, GDP-bound state of the KRAS G12D protein, thereby disrupting downstream signaling pathways crucial for tumor growth and survival.[4][5] Preclinical studies utilizing PDX models, which closely mimic the heterogeneity and molecular characteristics of human tumors, have been instrumental in validating the in vivo efficacy of MRTX1133.[6][7]
Monotherapy Efficacy of MRTX1133 in PDX Models
MRTX1133 has demonstrated remarkable, dose-dependent anti-tumor efficacy as a single agent in various KRAS G12D-mutant PDX models.[4][8] Studies have shown that treatment with MRTX1133 leads to significant tumor regression, and in some cases, complete or near-complete remission within a short treatment period.[4][9][10][11] For instance, in a xenograft model derived from the KRAS G12D-mutant human HPAC cell line, a dose of 30 mg/kg administered twice daily resulted in an 85% regression rate without significant toxicity.[4] The inhibitor's high selectivity for the KRAS G12D mutation is underscored by its lack of significant anti-tumor effect in non-KRAS G12D-mutant tumor models.[4][10]
| PDX Model Type | Cancer Type | MRTX1133 Dose | Treatment Duration | Tumor Growth Inhibition/Regression | Reference |
| Cell-line Derived Xenograft (HPAC) | Pancreatic Cancer | 30 mg/kg BID (IP) | 28 days | 85% regression | [4] |
| Patient-Derived Xenograft | Pancreatic Cancer | 30 mg/kg BID (IP) | ~14 days | Significant tumor regression in 8 out of 11 models | [4] |
| Patient-Derived Xenograft | Colorectal Cancer | 30 mg/kg BID (IP) | ~14 days | >30% tumor regression in 2 out of 8 models | [4] |
| Implantable PDAC model | Pancreatic Cancer | 30 mg/kg BID (IP) | 14 days | Complete or near-complete remissions | [9][10][11] |
Comparative Efficacy: MRTX1133 in Combination Therapies
To address potential mechanisms of resistance and enhance anti-tumor activity, MRTX1133 has been evaluated in combination with various other targeted agents. These studies highlight the synergistic effects of dual pathway inhibition, offering a promising strategy to overcome resistance and improve patient outcomes.
| Combination Agent | Mechanism of Action | PDX Model | Key Findings | Reference |
| Avutometinib | Dual RAF/MEK inhibitor | Pancreatic Cancer | Synergistic inhibition of cell growth and delayed tumor growth compared to monotherapy.[12][13] | [12][13] |
| Venetoclax | BCL2 inhibitor | Pancreatic Cancer | Enhanced cancer cell death and tumor regression, even in MRTX1133-resistant models.[14] | [14] |
| Afatinib | Pan-ERBB inhibitor | Pancreatic Cancer | Reduced tumor size and improved survival rates in orthotopic PDAC models.[8] | [8] |
| Immune Checkpoint Blockade (anti-CTLA-4 and anti-PD-1) | T-cell activation | Pancreatic Cancer | Synergistic eradication of PDAC and extended overall survival.[4] | [4] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically during surgical resection or biopsy.[7][15]
-
Implantation: A small fragment (approximately 2-3 mm³) of the viable tumor tissue is subcutaneously implanted into the flank of immunocompromised mice (e.g., NSG mice).[7][16]
-
Tumor Growth and Passaging: Once the initial tumor (P0) reaches a specified volume (e.g., 70-300 mm³), it is harvested and can be serially passaged into subsequent cohorts of mice for expansion.[16] Early passages (typically less than 5) are recommended for efficacy studies to maintain the characteristics of the original tumor.[7]
-
Model Characterization: The established PDX models are characterized to confirm they retain the histological and molecular features of the original patient tumor.[16]
In Vivo Efficacy Studies
-
Cohort Formation: Mice bearing established PDX tumors of a specified size (e.g., 100-200 mm³) are randomized into treatment and control groups.[6][16]
-
Drug Administration: MRTX1133 is typically administered via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[4][17] The vehicle used for the control group should be identical to that used for the drug.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using digital calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[16]
-
Data Analysis: The change in tumor volume from baseline is calculated to determine the anti-tumor efficacy.[16] Statistical analysis is performed to compare the treatment groups.[6]
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be harvested for analysis of downstream signaling pathways (e.g., MAPK and PI3K/AKT pathways) to confirm target engagement.[18][19]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the KRAS G12D signaling pathway and the general workflow for in vivo efficacy studies of MRTX1133 in PDX models.
Caption: KRAS G12D Signaling Pathway and MRTX1133 Inhibition.
Caption: Experimental Workflow for PDX Model Efficacy Studies.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 8. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combination Therapy of Avutometinib and MRTX1133 Synergistically Suppresses Cell Growth by Inducing Apoptosis in KRASG12D-Mutated Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination Therapy May Improve Treatment Response in Pancreatic Cancer - News Center [news.feinberg.northwestern.edu]
- 15. pubcompare.ai [pubcompare.ai]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. researchgate.net [researchgate.net]
- 18. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of KRAS G12D Inhibitor 10: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, targeted therapies like KRAS G12D inhibitors. While a specific Safety Data Sheet (SDS) for "KRAS G12D inhibitor 10" is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling potent kinase inhibitors and similar investigational compounds.
This document offers procedural, step-by-step guidance to directly address operational questions, fostering a culture of safety and building trust in laboratory chemical handling. The information herein is compiled from general safety protocols for hazardous drugs and data sheets for structurally related KRAS G12D inhibitors.
Immediate Safety and Handling Protocols
When handling this compound, it is crucial to assume the compound is hazardous. All activities should be conducted within a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure risk.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Nitrile or neoprene, ASTM D6978-05 compliant | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Body Protection | Lab Coat | Disposable, solid-front, back-closing | Protects against splashes and contamination of personal clothing. |
| Gown | Impermeable, disposable | Recommended for larger quantities or when there is a significant risk of splashing. | |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes, mists, and dust. |
| Face Protection | Face Shield | Full-face shield | Used in conjunction with goggles to provide a barrier for the entire face. |
| Respiratory Protection | Respirator | N95 or higher, as determined by risk assessment | Prevents inhalation of aerosols or fine powders, especially when handling the solid compound. |
Experimental Workflow: Safe Handling of Solid Compound
The following diagram outlines the standard operating procedure for weighing and preparing a solution of this compound.
Caption: Step-by-step workflow for the safe handling of solid this compound.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action | Follow-up |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] | Seek medical attention. Report the incident to the appropriate safety officer. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][3] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
Disposal Plan
All waste generated from handling this compound, including empty containers, contaminated PPE, and unused material, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
Sharps: Dispose of in a designated sharps container.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[4]
Understanding the KRAS G12D Signaling Pathway
KRAS is a key protein in intracellular signaling pathways that regulate cell growth, proliferation, and survival.[5][6][7] The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell signaling and promoting cancer development. KRAS G12D inhibitors are designed to specifically target this mutated protein and block its downstream effects.
Caption: The KRAS signaling cascade and the point of intervention for a KRAS G12D inhibitor.
By adhering to these safety protocols and understanding the biological context of the compound, researchers can handle this compound responsibly and safely, contributing to the advancement of cancer research while prioritizing personal and environmental safety.
References
- 1. RACGP - Summary of steps for managing an exposure incident involving a staff member or patient [racgp.org.au]
- 2. biosafety.utk.edu [biosafety.utk.edu]
- 3. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
